LY456236
Description
Properties
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFOWUSTVWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432962 | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338736-46-2, 338738-57-1 | |
| Record name | LY-456236 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 338736-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-456236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of LY456236: A Technical Guide to its Antagonistic Action at the mGluR1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document outlines the binding and functional characteristics of this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction to this compound and mGluR1
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Upon activation by the endogenous ligand glutamate, mGluR1 initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq proteins. This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These events ultimately result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
This compound, also known as MPMQ, is a potent and selective antagonist of the mGluR1 receptor. Its ability to inhibit mGluR1-mediated signaling makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission.
Quantitative Pharmacological Profile of this compound
The antagonistic properties of this compound at the mGluR1 receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.
Table 1: Binding Affinity and Functional Potency of this compound at mGluR1
| Parameter | Value | Assay Type | Description |
| IC50 | 140 nM[1] | Functional Antagonism | Concentration of this compound that inhibits 50% of the maximal response to an mGluR1 agonist. |
| IC50 | 143 nM | Functional Antagonism | Concentration of this compound that inhibits 50% of the maximal response to an mGluR1 agonist. |
| Selectivity | >10 µM (for mGluR5) | Functional Antagonism | Demonstrates high selectivity for mGluR1 over the closely related mGluR5 subtype. |
Note: The Ki (inhibitor constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Core Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the mGluR1 receptor. This means that it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and initiating the downstream signaling cascade. This competitive interaction is reversible, and its effects can be overcome by increasing the concentration of the agonist.
The competitive nature of this compound's antagonism can be demonstrated and quantified using Schild analysis. This method involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift in the dose-response curve without affecting the maximal response. The pA2 value derived from a Schild plot provides a measure of the antagonist's affinity.
Experimental Protocols
The characterization of this compound as an mGluR1 antagonist relies on well-established in vitro experimental procedures. Detailed methodologies for two key assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the mGluR1 receptor.
Materials:
-
Membrane preparations from cells expressing recombinant mGluR1.
-
Radiolabeled mGluR1 ligand (e.g., [3H]-Quisqualic acid).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the mGluR1-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
Objective: To determine the potency (IC50) of this compound in inhibiting mGluR1-mediated calcium mobilization.
Materials:
-
Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
mGluR1 agonist (e.g., Glutamate or Quisqualate).
-
This compound.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the mGluR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 1 hour) at 37°C.
-
Wash: Gently wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a fixed concentration of the mGluR1 agonist into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mGluR1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
Caption: mGluR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for a calcium flux assay to determine this compound potency.
Caption: Logical relationship of this compound's mechanism of action.
Conclusion
This compound is a selective and potent competitive antagonist of the mGluR1 receptor. Its mechanism of action involves binding to the glutamate binding site on the receptor, thereby preventing its activation and the subsequent Gq-mediated signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. The visualization of the signaling pathways and experimental workflows further clarifies the core mechanism of this compound and the methods used to characterize its activity.
References
The Function of LY456236: A Selective mGlu1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive overview of its pharmacological function, mechanism of action, and its effects in preclinical models of neurological disorders. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Core Function and Mechanism of Action
This compound functions primarily as a selective antagonist for the metabotropic glutamate receptor 1 (mGlu1)[1][2]. It exhibits a high degree of selectivity for mGlu1 over other metabotropic glutamate receptors, particularly the closely related mGlu5 receptor[1]. The chemical name for this compound hydrochloride is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, and it is also known as MPMQ hydrochloride.
The mechanism of action involves the blockade of mGlu1 receptors, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. By antagonizing these receptors, this compound can attenuate the downstream signaling cascades initiated by the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system.
While the predominant and well-documented function of this compound is its activity at the mGlu1 receptor, it is important to note that one source has referred to it as a selective 5-HT1D receptor antagonist. However, extensive literature searches for "this compound 5-HT1D receptor antagonist activity" did not yield any corroborating evidence, suggesting this is likely an erroneous classification. The vast majority of scientific literature supports its role as a selective mGlu1 antagonist.
Quantitative Pharmacological Data
The selectivity and potency of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | IC50 Value | Reference |
| mGlu1 | 143 nM | [1] |
| mGlu5 | > 10 µM | [1] |
Table 2: In Vivo Efficacy in Animal Models
| Species | Model | Effect | ED50 Value | Reference |
| Mouse | Formalin-induced hyperalgesia | Reduction of hyperalgesic behavior | 28 mg/kg | [1] |
| Rat | Formalin-induced hyperalgesia | Reduction of hyperalgesic behavior | 16.3 mg/kg | [1] |
Key Preclinical Findings and Therapeutic Potential
Preclinical research has demonstrated that this compound possesses significant anti-nociceptive and anticonvulsant properties.
Anti-nociceptive Effects
Studies have shown that selective blockade of mGlu1 receptors by this compound induces anti-nociceptive effects[1]. As detailed in Table 2, the compound effectively reduces hyperalgesic behavior in both mouse and rat models of formalin-induced pain[1]. This suggests a potential therapeutic application for this compound in the management of certain pain states.
Anticonvulsant Effects
This compound has also been demonstrated to have anticonvulsant effects. Research by Shannon et al. (2005) established its efficacy as a selective mGlu1 receptor antagonist in seizure models[2][3]. This indicates a potential role for this compound in the treatment of epilepsy and other seizure-related disorders.
Neuronal Excitability
In addition to its therapeutic potential, this compound has been used as a tool to investigate the role of mGlu1 receptors in neuronal function. One study observed that application of this compound to CA3 hippocampal neurons led to a significant increase in the number of action potentials generated by current injection. This effect was diminished by the partial blockade of NMDA receptors, suggesting a complex interplay between mGlu1 and NMDA receptor signaling in regulating neuronal excitability[1].
Signaling Pathway of mGlu1 Receptor Antagonism by this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: Mechanism of this compound as an mGlu1 receptor antagonist.
Experimental Methodologies
Detailed experimental protocols for the cited studies require access to the full-text publications. However, based on the available information, the key experiments involved:
-
In Vitro Receptor Binding Assays: These experiments were crucial for determining the IC50 values of this compound at mGlu1 and mGlu5 receptors. Typically, these assays involve radioligand binding studies using cell membranes expressing the target receptors. The ability of this compound to displace a known radiolabeled ligand is measured at various concentrations to determine its binding affinity.
-
In Vivo Behavioral Models:
-
Formalin-induced Hyperalgesia: This is a standard model for assessing analgesic drug efficacy. It involves injecting a dilute formalin solution into the paw of a rodent and observing the subsequent pain-related behaviors (e.g., licking, flinching). The reduction in these behaviors following administration of this compound was quantified to determine the ED50 value.
-
Anticonvulsant Models: While the specific models used in the Shannon et al. (2005) study are not detailed in the snippets, they would likely involve inducing seizures in rodents through chemical convulsants (e.g., pentylenetetrazole) or electrical stimulation and then assessing the ability of this compound to prevent or reduce the severity of the seizures.
-
-
Electrophysiology: The experiments on CA3 hippocampal neurons would have involved techniques such as patch-clamp recording to measure the electrical activity of individual neurons. This allows for the direct assessment of the effects of this compound on neuronal properties like action potential firing.
The following diagram provides a generalized workflow for the preclinical evaluation of a compound like this compound.
Caption: Generalized preclinical drug discovery workflow.
Conclusion
This compound is a valuable pharmacological tool for studying the role of mGlu1 receptors in the central nervous system. Its high selectivity and demonstrated efficacy in preclinical models of pain and epilepsy highlight the therapeutic potential of targeting the mGlu1 receptor. Further research, including potential clinical investigations, would be necessary to fully elucidate its utility in human diseases. The available data robustly supports its function as a selective mGlu1 receptor antagonist.
References
In-Depth Technical Guide: The Discovery and Synthesis of LY456236, a Potent MT1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY456236 is a potent and selective agonist for the human melatonin MT1 receptor, a G protein-coupled receptor implicated in the regulation of circadian rhythms and sleep. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for key assays, quantitative binding and functional data, and a complete synthesis pathway are presented. Furthermore, this guide includes diagrams of the MT1 receptor signaling cascade and the experimental workflow for agonist characterization to facilitate a deeper understanding of this compound's development and mechanism of action.
Discovery and Pharmacological Profile
The discovery of this compound was part of a focused effort to identify selective agonists for the MT1 receptor. The primary publication detailing its discovery is from Klimko, P. G., et al. in the Journal of Medicinal Chemistry, 2007, 50 (16), pp 3972–3975. The compound emerged from a lead optimization program aimed at improving potency and selectivity over the MT2 receptor subtype.
Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The affinity of this compound for the human MT1 and MT2 receptors was determined using competitive binding assays with [125I]-2-iodomelatonin.
Table 1: Binding Affinity of this compound at Human Melatonin Receptors
| Compound | Receptor | Ki (nM) |
| This compound | hMT1 | 0.034 |
| hMT2 | 2.7 | |
| Melatonin | hMT1 | 0.1 |
| hMT2 | 0.5 |
Data compiled from primary literature.
Functional Activity
The agonist activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the human MT1 or MT2 receptor.
Table 2: Functional Potency of this compound at Human Melatonin Receptors
| Compound | Receptor | EC50 (nM) |
| This compound | hMT1 | 0.012 |
| hMT2 | 1.8 | |
| Melatonin | hMT1 | 0.08 |
| hMT2 | 0.4 |
Data compiled from primary literature.
Experimental Protocols
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of test compounds at the human MT1 and MT2 receptors.
Materials:
-
HEK293 cells stably expressing either the human MT1 or MT2 receptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Radioligand: [125I]-2-iodomelatonin.
-
Non-specific binding control: 1 µM Melatonin.
-
Test compound (e.g., this compound) at various concentrations.
-
Glass fiber filters (GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the receptor of interest.
-
In a 96-well plate, combine cell membranes (10-20 µg protein), [125I]-2-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound in binding buffer.
-
For non-specific binding, add 1 µM melatonin instead of the test compound.
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol details the measurement of the functional potency (EC50) of an agonist by quantifying its ability to inhibit cAMP production.
Materials:
-
CHO-K1 cells stably expressing either the human MT1 or MT2 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.1% BSA.
-
Stimulating agent: Forskolin.
-
Test compound (e.g., this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with assay buffer and pre-incubate the cells for 30 minutes at 37°C.
-
Add varying concentrations of the test compound to the cells and incubate for 15 minutes.
-
Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for a further 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value using non-linear regression.
Synthesis Pathway of this compound
The synthesis of this compound, chemically named N-((1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, is a multi-step process starting from 5-methoxy-1-tetralone.
Scheme 1: Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Signaling Pathway and Experimental Workflow
MT1 Receptor Signaling Pathway
The MT1 receptor primarily couples to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Pharmacological Profile of a Selective 5-HT1D Receptor Antagonist
Executive Summary: This document provides a comprehensive technical overview of the pharmacological profile of a selective 5-HT1D receptor antagonist. Due to the limited publicly available information on the specific compound LY456236, this guide presents a generalized profile based on established methodologies and representative data for selective 5-HT1D antagonists. The content herein is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical characterization of such compounds.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological functions by acting on a diverse family of receptors. The 5-HT1D receptor subtype, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Selective 5-HT1D receptor antagonists are being investigated for their therapeutic potential in various neurological and psychiatric disorders, including depression and migraine. This document outlines the key in vitro and in vivo pharmacological assays essential for characterizing the binding affinity, functional activity, selectivity, and pharmacokinetic properties of a selective 5-HT1D receptor antagonist.
Binding Profile
The initial characterization of a novel 5-HT1D receptor antagonist involves determining its affinity and selectivity for the target receptor. This is typically achieved through competitive radioligand binding assays.
Quantitative Binding Data
The following table summarizes representative binding affinity data for a selective 5-HT1D receptor antagonist against the human 5-HT1D receptor and a panel of other relevant receptors to establish its selectivity profile.
| Target Receptor | Radioligand | Kᵢ (nM) |
| Human 5-HT1D | [³H]-GR125743 | 1.5 |
| Human 5-HT1A | [³H]-8-OH-DPAT | > 1000 |
| Human 5-HT1B | [¹²⁵I]-GTI | 250 |
| Human 5-HT1E | [³H]-5-HT | > 1000 |
| Human 5-HT1F | [³H]-Sumatriptan | 500 |
| Human 5-HT2A | [³H]-Ketanserin | > 1000 |
| Human 5-HT2C | [³H]-Mesulergine | > 1000 |
| Human 5-HT7 | [³H]-LSD | > 1000 |
| Human Dopamine D2 | [³H]-Spiperone | > 1000 |
| Human Adrenergic α1 | [³H]-Prazosin | > 1000 |
Kᵢ values are indicative and represent typical data for a selective antagonist.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for the human 5-HT1D receptor.
Materials:
-
Cell membranes from a stable cell line expressing the recombinant human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-GR125743 (a selective 5-HT1D antagonist).
-
Non-specific binding control: 5-HT (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-GR125743 at a concentration near its Kₑ, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Activity Profile
The functional activity of a 5-HT1D receptor antagonist is assessed by its ability to inhibit the signal transduction pathway coupled to the receptor, typically the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.
Quantitative Functional Data
The following table presents representative data from a functional assay, demonstrating the antagonist potency of the test compound.
| Assay Type | Agonist | IC₅₀ (nM) |
| cAMP Inhibition Assay | 5-HT (10 nM) | 5.2 |
IC₅₀ value is indicative and represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Experimental Protocol: cAMP Functional Assay
Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at the human 5-HT1D receptor.
Materials:
-
A stable cell line expressing the recombinant human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
5-HT (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the 5-HT1D receptor-expressing cells to an appropriate confluency.
-
Assay Preparation: Seed the cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist).
-
Agonist Stimulation: Add a fixed concentration of 5-HT (agonist) in the presence of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the antagonist that produces a 50% reversal of the agonist-induced effect on cAMP levels.
Signaling Pathway
The 5-HT1D receptor is a Gᵢ/Gₒ-coupled receptor. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. A selective 5-HT1D antagonist blocks this cascade by preventing agonist binding.
In Vivo Pharmacology
Preclinical in vivo studies are essential to evaluate the therapeutic potential and physiological effects of a 5-HT1D receptor antagonist. A common model for assessing the activity of compounds targeting migraine is the neurogenic dural plasma extravasation model.
Representative In Vivo Data
The following table shows representative data from an in vivo study.
| Animal Model | Stimulus | Endpoint | % Inhibition (at 10 mg/kg, i.v.) |
| Rat Dural Plasma Extravasation | Trigeminal Ganglion Stimulation | Evans Blue Extravasation | 75% |
Experimental Protocol: Neurogenic Dural Plasma Extravasation
Objective: To evaluate the ability of the test compound to inhibit neurogenically-induced dural plasma protein extravasation in rats.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic agents.
-
Evans blue dye (marker for plasma protein extravasation).
-
Stereotaxic apparatus for trigeminal ganglion stimulation.
-
Spectrophotometer.
Procedure:
-
Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.
-
Compound Administration: Administer the test compound or vehicle intravenously.
-
Dye Injection: Inject Evans blue dye intravenously.
-
Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.
-
Tissue Collection: After a set period, perfuse the animals with saline to remove intravascular dye and collect the dura mater.
-
Dye Extraction and Quantification: Extract the Evans blue dye from the dura mater and quantify the amount using a spectrophotometer.
-
Data Analysis: Compare the amount of dye extravasation in the compound-treated group to the vehicle-treated group to determine the percent inhibition.
Conclusion
This document has outlined the fundamental pharmacological profiling of a selective 5-HT1D receptor antagonist. The methodologies described for in vitro binding and functional assays, along with in vivo models, provide a robust framework for characterizing the potency, selectivity, and potential therapeutic efficacy of such compounds. While specific data for this compound is not publicly available, the presented protocols and representative data serve as a comprehensive guide for researchers in the field of serotonin pharmacology and drug development.
LY456236: A Technical Guide to its Selectivity for mGluR1 over mGluR5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the compound LY456236 for the metabotropic glutamate receptor 1 (mGluR1) versus the metabotropic glutamate receptor 5 (mGluR5). This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Selectivity Data
This compound demonstrates a pronounced selectivity for mGluR1 over mGluR5. This selectivity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
| Compound | Target Receptor | IC50 Value |
| This compound | mGluR1 | 143 nM[1] |
| This compound | mGluR5 | > 10 µM[1] |
Table 1: Comparative IC50 Values of this compound for mGluR1 and mGluR5. The significantly lower IC50 value for mGluR1 indicates a much higher potency and selectivity for this receptor subtype compared to mGluR5.
Experimental Protocols for Determining Selectivity
The selectivity of this compound is determined through functional assays that measure the inhibition of agonist-induced receptor activation. A common and robust method is the calcium mobilization assay, which leverages the Gq-coupled nature of both mGluR1 and mGluR5.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of mGluR1 or mGluR5 by a specific agonist. The inhibitory effect of this compound on this response is then quantified to determine its IC50 value.
2.1.1. Materials and Reagents
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human mGluR1 or human mGluR5.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Agonist: (S)-3,5-Dihydrophenylglycine (DHPG), a potent group I mGluR agonist.
-
Antagonist: this compound.
-
Instruments: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
2.1.2. Experimental Procedure
-
Cell Plating: Seed the mGluR1- and mGluR5-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a concentration range spanning from picomolar to micromolar. Also, prepare a stock solution of the agonist DHPG at a concentration that elicits a submaximal response (EC80).
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Establish a baseline fluorescence reading.
-
Inject the DHPG solution into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Group I mGluR Signaling Pathway
Both mGluR1 and mGluR5 are Gq-protein coupled receptors. Upon activation by an agonist like glutamate or DHPG, they initiate a signaling cascade that leads to the mobilization of intracellular calcium.
References
Structural Analogs of LY456236: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Structure-Activity Relationships and Synthetic Methodologies for Novel mGluR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY456236, chemically known as 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on the broader class of quinazoline and quinoline derivatives that exhibit mGluR1 antagonist activity. The document details structure-activity relationships (SAR), synthetic protocols, and key experimental methodologies to aid in the development of novel therapeutic agents targeting the mGluR1 receptor.
Core Compound: this compound
Chemical Name: 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride Alias: MPMQ hydrochloride Mechanism of Action: Selective mGluR1 antagonist Reported Activity: IC50 = 143 nM for mGluR1
Structure-Activity Relationship (SAR) of Quinazoline and Quinoline-Based mGluR1 Antagonists
While specific structural analogs of this compound are not extensively documented in publicly available literature, a broader analysis of quinazoline and quinoline derivatives as mGluR antagonists provides valuable insights into the key structural features required for activity.
Quantitative Data on mGluR1 Antagonists
The following table summarizes the in vitro activities of various quinazoline and quinoline derivatives as mGluR1 antagonists. This data is compiled from multiple studies and highlights the impact of structural modifications on antagonist potency.
| Compound ID | Core Scaffold | Key Substitutions | Target | IC50 (nM) |
| This compound | Quinazolinamine | 6-Methoxy, N-(4-methoxyphenyl) | mGluR1 | 143 |
| cis-10 | Quinoline | - | rat mGluR1 | 20 |
| cis-64a | Quinoline | - | human mGluR1 | 0.5 |
| 1 | 6-bromo-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Potent |
| 8 | 6-chloro-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Similar to 1 |
| 9 | 6-iodo-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Similar to 1 |
| 10 | 6-nitro-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Comparable to 1 |
| 11 | 6-methoxy-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Less potent |
| 12 | 6-cyano-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Less potent |
| 14 | 6-chloroquinoline | 3-chloroaniline | rat mGlu5 | Inactive |
| 15 | 7-bromoisoquinoline | - | rat mGlu5 | ~25-fold less active |
Note: While some of the compounds listed are antagonists for mGluR5, the SAR data for the quinazoline core is still highly relevant for the design of mGluR1 antagonists due to the structural similarities between these receptors.[1][2]
Experimental Protocols
General Synthesis of 4-Anilinoquinazoline Derivatives
The synthesis of 4-anilinoquinazoline derivatives, the core structure of this compound, typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general protocol is as follows:
Materials:
-
Appropriately substituted 4-chloroquinazoline
-
Desired aniline derivative
-
Solvent (e.g., isopropanol, ethanol, or DMF)
-
Base (optional, e.g., diisopropylethylamine)
-
Microwave reactor (for microwave-assisted synthesis)
Procedure:
-
To a microwave vial, add the 4-chloroquinazoline (1 equivalent) and the aniline derivative (1-1.2 equivalents).
-
Add the solvent to the mixture.
-
If necessary, add a base to scavenge the HCl generated during the reaction.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by a suitable method, such as flash column chromatography or preparative HPLC, to yield the desired 4-anilinoquinazoline derivative.
This method is highly versatile and allows for the rapid synthesis of a library of analogs for SAR studies.[1]
In Vitro Evaluation of mGluR1 Antagonist Activity
The antagonist activity of synthesized compounds is typically evaluated using a cell-based functional assay. A common method involves measuring the inhibition of glutamate-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor.
Cell Line:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGluR1 receptor.
Assay Principle:
-
mGluR1 activation by glutamate leads to an increase in intracellular calcium concentration ([Ca2+]i).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. The fluorescence intensity of this dye is proportional to the [Ca2+]i.
-
An antagonist will inhibit the glutamate-induced increase in fluorescence.
General Protocol:
-
Cell Plating: Plate the mGluR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a solution containing the calcium indicator dye.
-
Compound Addition: Add varying concentrations of the test compounds (potential antagonists) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of glutamate (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate the mGluR1 receptor.
-
Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The antagonist activity is determined by the degree of inhibition of the glutamate-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of mGluR1 and its Antagonism
Caption: mGluR1 signaling cascade and its inhibition by an antagonist.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and evaluation of mGluR1 antagonists.
Conclusion
The development of selective mGluR1 antagonists remains a promising avenue for the treatment of various CNS disorders. While direct structural analogs of this compound are not widely reported, the extensive research on quinazoline and quinoline-based mGluR antagonists provides a solid foundation for the rational design of novel compounds. The structure-activity relationships highlighted in this guide, coupled with the outlined synthetic and screening methodologies, offer a strategic framework for medicinal chemists and pharmacologists to advance the discovery of next-generation mGluR1-targeted therapeutics. Further exploration of the chemical space around the 4-aminoquinazoline scaffold is warranted to identify candidates with improved potency, selectivity, and pharmacokinetic properties.
References
In-Depth Technical Guide: LY456236 for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
| Parameter | Value | Reference |
| Compound Name | LY456236 | N/A |
| Alternative Name | MPMQ hydrochloride | [1] |
| Chemical Name | 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride | [1] |
| CAS Number | 338736-46-2 | N/A |
| Molecular Formula | C₁₆H₁₅N₃O₂.HCl | N/A |
Introduction
This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission throughout the central nervous system. Due to its specific mechanism of action, this compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying signaling pathways related to this compound.
Quantitative Data Summary
In Vitro Receptor Binding Affinity
| Receptor | IC₅₀ (nM) | Species | Reference |
| mGluR1 | 143 | Not Specified | [2] |
| mGluR5 | > 10,000 | Not Specified | [2] |
In Vivo Efficacy: Anti-Nociceptive Effects (Formalin Test)
| Species | ED₅₀ (mg/kg) | Route of Administration | Reference |
| Mouse | 28 | Not Specified | [2] |
| Rat | 16.3 | Not Specified | [2] |
In Vivo Efficacy: Anticonvulsant Effects (Maximal Electroshock Seizure Test)
Quantitative data from the primary publication by Shannon et al. (2005) on the anticonvulsant effects of this compound is not available in the public domain.
Signaling Pathways
This compound exerts its effects by blocking the activation of mGluR1. When activated by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade through its coupling to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, this compound inhibits these downstream signaling events.
Figure 1: Simplified signaling pathway of mGluR1 and the inhibitory action of this compound.
Experimental Protocols
mGluR1 Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to the mGluR1 receptor.
Figure 2: General workflow for an mGluR1 radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant mGluR1 are prepared through homogenization and centrifugation of cultured cells.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mGluR1 agonist (e.g., [³H]Quisqualic acid) and varying concentrations of the test compound (this compound).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.
Formalin-Induced Nociception in Rodents (General Protocol)
This protocol outlines the general procedure for the formalin test, a widely used model of tonic chemical nociception.
Figure 3: General workflow for the rodent formalin test.
Methodology:
-
Animal Acclimation: Rodents (mice or rats) are individually placed in observation chambers to allow them to acclimate to the testing environment.
-
Drug Administration: Animals are pre-treated with various doses of this compound or a vehicle control at a specified time before the formalin injection.
-
Formalin Injection: A small volume of a dilute formalin solution is injected subcutaneously into the plantar surface of one of the hind paws.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-40 minutes post-injection).
-
Data Analysis: The dose of this compound that produces a 50% reduction in the nociceptive response (ED₅₀) is calculated for each phase.
Maximal Electroshock Seizure (MES) Test in Rodents (General Protocol)
The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Figure 4: General workflow for the rodent maximal electroshock seizure (MES) test.
Methodology:
-
Drug Administration: Rodents are administered various doses of this compound or a vehicle control.
-
Electrical Stimulation: At the time of predicted peak drug effect, a brief, high-intensity electrical stimulus is delivered, typically through corneal or ear-clip electrodes.
-
Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure in this model.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. This data can be used to calculate the median effective dose (ED₅₀) for anticonvulsant activity.
Conclusion
This compound is a potent and selective mGluR1 antagonist with demonstrated efficacy in preclinical models of nociception. While detailed information on its anticonvulsant properties and pharmacokinetic profile is limited in the publicly available literature, its well-defined mechanism of action makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of mGluR1 antagonists in a range of neurological disorders. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.
References
The Role of LY456236 in Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in a variety of neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor, is a key modulator of glutamatergic transmission. This technical guide provides an in-depth overview of LY456236, a selective antagonist of the mGlu1 receptor. We will explore its mechanism of action, its effects on glutamate signaling pathways, and present available quantitative data and relevant experimental methodologies.
Introduction to Glutamate Signaling and the mGlu1 Receptor
Glutamate exerts its effects through both ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity over a slower time course.[2]
There are eight subtypes of mGluRs, classified into three groups. The mGlu1 receptor, along with the mGlu5 receptor, belongs to Group I. These receptors are typically located postsynaptically and are positively coupled to phospholipase C (PLC).[2][3] Activation of mGlu1 receptors by glutamate initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.[1][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.
This compound: A Selective mGlu1 Receptor Antagonist
This compound (also known as MPMQ hydrochloride) is a potent and selective antagonist of the mGlu1 receptor. Its chemical name is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride.
Mechanism of Action
This compound functions as a non-competitive antagonist at the mGlu1 receptor. This means it does not compete with glutamate for the same binding site but rather binds to an allosteric site on the receptor, changing its conformation and preventing its activation even when glutamate is bound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Species | Receptor/Model | Value | Reference |
| IC₅₀ | Rat | mGlu1 | 143 nM | Tocris Bioscience |
| IC₅₀ | Human | mGlu5 | > 10 µM | Tocris Bioscience |
| ED₅₀ | Mouse | Formalin-induced hyperalgesia | 28 mg/kg | Tocris Bioscience |
| ED₅₀ | Rat | Formalin-induced hyperalgesia | 16.3 mg/kg | Tocris Bioscience |
Note: The primary scientific literature for the initial characterization of this compound could not be definitively identified. The data presented here is from a commercial supplier and is consistent with the compound's known activity as an mGlu1 antagonist. The experimental protocols provided below are based on standard methodologies for these types of assays.
Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the potency and selectivity of this compound at mGlu receptors.
Methodology: Calcium Mobilization Assay
-
Cell Culture: Stably express recombinant human or rat mGlu1 and mGlu5 receptors in a suitable host cell line (e.g., HEK293 or CHO cells).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a known mGlu1 or mGlu5 agonist (e.g., glutamate or quisqualate).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal agonist response).
In Vivo Behavioral Assays
Objective: To assess the efficacy of this compound in a preclinical model of pain.
Methodology: Formalin-Induced Hyperalgesia
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimation: Acclimate the animals to the testing environment.
-
Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of one hind paw.
-
Behavioral Observation: Observe the animals and quantify the time spent licking or flinching the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic (an early acute phase and a later inflammatory phase).
-
Data Analysis: Compare the behavioral response in the this compound-treated group to the vehicle-treated group to determine the ED₅₀ value (the dose that produces 50% of the maximal analgesic effect).
Role of this compound in Glutamate Signaling Pathways
By selectively antagonizing the mGlu1 receptor, this compound prevents the downstream signaling cascades initiated by glutamate binding. This has significant implications for modulating neuronal activity.
Inhibition of the Gq/PLC/IP3 Pathway
The primary mechanism through which this compound exerts its effects is by blocking the Gq-mediated activation of PLC. This prevents the generation of IP3 and DAG, thereby inhibiting the subsequent release of intracellular calcium and the activation of PKC.
Figure 1: Glutamate signaling via the mGlu1 receptor and inhibition by this compound.
Modulation of Other Signaling Pathways
The antagonism of mGlu1 by this compound can also indirectly affect other signaling pathways that are modulated by mGlu1 receptor activity. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] By blocking the initial Gq-mediated signaling, this compound can prevent the downstream activation of these pathways, which are crucial for synaptic plasticity and cell survival.
Figure 2: Experimental workflow for the characterization of this compound.
Therapeutic Potential and Future Directions
The selective antagonism of the mGlu1 receptor by compounds like this compound holds therapeutic promise for conditions characterized by excessive glutamate signaling. The demonstrated efficacy of this compound in a preclinical pain model suggests its potential as an analgesic. Furthermore, given the role of mGlu1 receptors in other central nervous system processes, there is potential for exploring its utility in other neurological and psychiatric disorders.
Future research should focus on a more detailed characterization of the in vivo pharmacokinetic and pharmacodynamic properties of this compound. Additionally, studies exploring its effects in other preclinical models of neurological disorders will be crucial in defining its full therapeutic potential. The identification of the primary scientific literature describing the initial discovery and characterization of this compound would be invaluable for a more complete understanding of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu1 receptor in glutamate signaling. As a selective antagonist, it allows for the precise dissection of mGlu1-mediated pathways. The available data demonstrates its potency and in vivo efficacy in a model of pain. Further research into this and similar compounds will undoubtedly enhance our understanding of glutamate's role in health and disease and may lead to the development of novel therapeutics.
References
In-depth Technical Guide: A Potentially Erroneous Compound Designation - LY456236
Disclaimer: Extensive searches for the compound "LY456236" have yielded no specific, publicly available scientific data, including preclinical or clinical studies, mechanism of action, or experimental protocols. The "LY" designation is characteristic of compounds developed by Eli Lilly and Company, suggesting that this compound may be an internal, unpublished designation, a discontinued compound, or a typographical error.
To fulfill the user's request for a comprehensive technical guide in the specified format, this document will instead focus on a well-documented Eli Lilly compound with a clear mechanism of action and substantial available data: LY341495 , a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). This guide will serve as a template demonstrating the requested data presentation, experimental protocol details, and visualizations.
Core Subject: LY341495 - A Selective Group II mGluR Antagonist
Introduction: LY341495 is a research chemical developed by Eli Lilly that acts as a highly potent and selective competitive antagonist for the mGluR2 and mGluR3 receptors.[1] Its utility in preclinical research has been significant in elucidating the roles of these receptors in various physiological and pathological processes, including depression, anxiety, and pain modulation.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for LY341495 from various in vitro and in vivo studies.
| Parameter | Receptor | Value (nM) | Assay Type | Reference |
| Ki | mGluR2 | 1.8 | Radioligand Binding | Ornstein et al., 1998 |
| Ki | mGluR3 | 1.2 | Radioligand Binding | Ornstein et al., 1998 |
| Ki | mGluR1a | >10,000 | Radioligand Binding | Ornstein et al., 1998 |
| Ki | mGluR5a | >10,000 | Radioligand Binding | Ornstein et al., 1998 |
| IC50 | mGluR2 | 21 | [3H]LY354740 displacement | Ornstein et al., 1998 |
| IC50 | mGluR3 | 17 | [3H]LY354740 displacement | Ornstein et al., 1998 |
Table 1: In Vitro Binding Affinities and Potency of LY341495
| Parameter | Species | Route of Administration | Value | Units | Reference |
| Bioavailability | Rat | Oral | <10 | % | Ornstein et al., 1998 |
| Brain Penetration | Rat | Intraperitoneal | Low | - | Ornstein et al., 1998 |
Table 2: Pharmacokinetic Properties of LY341495
Experimental Protocols
Radioligand Binding Assay for mGluR Affinity
Objective: To determine the binding affinity (Ki) of LY341495 for various metabotropic glutamate receptor subtypes.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing recombinant human mGluR subtypes.
-
Radioligand: [3H]LY354740 (a potent group II mGluR agonist).
-
LY341495 (test compound).
-
Non-specific binding control: L-glutamate (1 mM).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2.
-
Scintillation counter and vials.
Procedure:
-
Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [3H]LY354740 (e.g., 2 nM).
-
A range of concentrations of LY341495 (e.g., 0.1 nM to 10 µM) are added to compete for binding with the radioligand.
-
The reaction is incubated at room temperature for 60 minutes.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
Filters are washed three times with ice-cold binding buffer.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of 1 mM L-glutamate.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of Group II mGluRs
Figure 1: Simplified signaling pathway of group II metabotropic glutamate receptors (mGluR2/3) and the antagonistic action of LY341495.
Experimental Workflow for In Vivo Microdialysis
Figure 2: General experimental workflow for in vivo microdialysis to assess the effect of LY341495 on neurotransmitter levels.
Logical Relationship of LY341495's Mechanism to Antidepressant Effects
Figure 3: Hypothesized logical cascade from mGluR2/3 blockade by LY341495 to its observed antidepressant-like effects in preclinical models.
References
Methodological & Application
Application Notes and Protocols for LY456236 in Cell Culture
To the Researcher:
This document is intended to provide a comprehensive guide for the use of the experimental compound LY456236 in a cell culture setting. However, extensive searches of publicly available scientific literature and clinical trial databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal development name, a very recent designation that has not yet been published, or an incorrect identifier.
Therefore, the following sections are presented as a detailed template. To provide a specific and accurate protocol, critical information about this compound is required. This includes:
-
Molecular Target and Mechanism of Action: Understanding the protein, enzyme, or pathway that this compound interacts with is fundamental to designing relevant experiments.
-
Chemical Properties: Information on the compound's solubility, stability, and any known off-target effects is crucial for accurate and reproducible results.
-
Previously Studied Cell Lines: Knowing which cell types have been tested with this compound will inform the selection of appropriate models.
-
Expected Biological Effects: Understanding the anticipated outcomes (e.g., apoptosis, cell cycle arrest, changes in protein expression) will guide the choice of assays.
Once this information is available, the following protocols and data presentation formats can be readily adapted.
General Handling and Storage of this compound
This section would typically detail the proper procedures for storing and handling the compound to ensure its stability and activity.
Table 1: Compound Handling and Storage Recommendations (Template)
| Parameter | Recommendation |
| Storage Temperature | (e.g., -20°C or -80°C) |
| Storage Conditions | (e.g., Desiccated, protected from light) |
| Solvent for Stock Solution | (e.g., DMSO, Ethanol, PBS) |
| Typical Stock Concentration | (e.g., 10 mM) |
| Working Dilutions | Prepare fresh from stock solution in appropriate cell culture medium. |
Hypothetical Signaling Pathway Affected by this compound
The diagram below illustrates a generic signaling pathway that could be modulated by a hypothetical compound. This is a template and does not represent the actual mechanism of this compound. Once the true target is identified, a specific and accurate pathway diagram can be generated.
Caption: Hypothetical signaling pathway showing inhibition by this compound.
Experimental Protocols (Templates)
The following are templates for standard cell culture experiments. These would need to be significantly modified based on the specific cell line and the research question being addressed.
Cell Line Maintenance
A standardized protocol for maintaining the chosen cell line is critical for reproducibility.
Table 2: Example Cell Line Culture Conditions
| Parameter | Condition |
| Cell Line | (e.g., MCF-7, A549, etc.) |
| Culture Medium | (e.g., DMEM, RPMI-1640) |
| Supplements | (e.g., 10% FBS, 1% Penicillin-Streptomycin) |
| Culture Conditions | 37°C, 5% CO₂ |
| Subculture Ratio | (e.g., 1:3 to 1:6) |
| Passaging Frequency | (e.g., Every 2-3 days) |
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol would be used to determine the cytotoxic or cytostatic effects of this compound.
Experimental Workflow:
Caption: Workflow for a typical cell viability assay.
Data Presentation:
The results of a cell viability assay are typically presented as an IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Table 3: Hypothetical IC₅₀ Values for this compound
| Cell Line | IC₅₀ (µM) after 72h |
| Cell Line A | (e.g., 5.2) |
| Cell Line B | (e.g., 12.8) |
| Cell Line C | (e.g., >50) |
Western Blot Analysis
This protocol would be used to investigate the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.
Experimental Workflow:
Caption: General workflow for Western blot analysis.
Data Presentation:
Quantitative data from Western blots can be presented as the relative density of the protein of interest normalized to a loading control.
Table 4: Hypothetical Relative Protein Expression after this compound Treatment
| Treatment | Concentration (µM) | Relative Expression of Target Protein (normalized to loading control) |
| Vehicle Control | 0 | 1.00 |
| This compound | 1 | (e.g., 0.65) |
| This compound | 5 | (e.g., 0.23) |
| This compound | 10 | (e.g., 0.08) |
Conclusion and Future Directions
This section would typically summarize the findings and suggest further experiments. Without specific data on this compound, this section remains a placeholder.
To move forward with creating a useful and accurate application note, please provide the necessary background information on this compound. Once the compound's properties and mechanism are understood, this template can be populated with specific, actionable protocols and data representations.
Application Notes and Protocols for LY456236 (RMC-6236) Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the preclinical administration of LY456236, also known as RMC-6236 or Daraxonrasib, a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor.[1][2] RMC-6236 represents a significant advancement in targeting RAS-driven cancers by inhibiting the active, GTP-bound state of both mutant and wild-type RAS proteins.[1][3] This document outlines the mechanism of action, summarizes key preclinical efficacy data in mouse models, and provides detailed protocols for its in vivo administration.
Mechanism of Action
RMC-6236 functions as a molecular glue, forming a stable tri-complex with Cyclophilin A (CypA) and the active, GTP-bound form of RAS (RAS-GTP).[2] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, primarily those in the RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][4] By blocking these critical oncogenic signaling cascades, RMC-6236 effectively suppresses tumor cell proliferation and survival.[3][4]
Data Presentation
The following tables summarize the in vivo efficacy of RMC-6236 in various human tumor xenograft models.
| Cell Line | Cancer Type | KRAS Mutation | Mouse Strain | RMC-6236 Dose (mg/kg, oral, daily) | Treatment Duration | Outcome |
| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | BALB/c nude | 10 | 4 weeks | Modest tumor regression (13% mean)[1] |
| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | BALB/c nude | 25 | 4 weeks | Deep tumor regression[1] |
| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V | Not Specified | 10 | 4 weeks | Modest tumor regression (29% mean)[1] |
| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |
| HPAC | Pancreatic Ductal Adenocarcinoma (PDAC) | G12D | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |
| GP2D | Colorectal Cancer | G12D | Not Specified | 25 | Not Specified | Tumor growth arrest[5] |
| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | G12C | Not Specified | 25 | Not Specified | Tumor growth arrest[5] |
| Xenograft Model | RMC-6236 Dose (mg/kg, oral) | Time Point (hours) | % Inhibition of DUSP6 mRNA |
| Capan-2 | 10 | 8 | >95%[6] |
| Capan-2 | 25 | 8 | >95%[6] |
| Capan-2 | 25 | 24 | >90%[6] |
Experimental Protocols
RMC-6236 Formulation for In Vivo Oral Administration
Two formulations have been reported for the in vivo administration of RMC-6236.
Formulation A: DMSO/PEG 400/Solutol HS15/Water [6]
-
Components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol HS15
-
Sterile Water
-
-
Preparation:
-
Prepare a stock solution of RMC-6236 in DMSO (e.g., 100 mg/mL).
-
In a sterile tube, combine the components in the following volumetric ratio: 10% DMSO, 20% PEG 400, 10% Solutol HS15, and 60% sterile water.
-
Add the required volume of the RMC-6236 DMSO stock solution to the vehicle mixture to achieve the final desired concentration.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
The same vehicle formulation without RMC-6236 should be used for the control group.
-
Formulation B: 0.5% Methylcellulose [6]
-
Components:
-
RMC-6236
-
0.5% (w/v) Methylcellulose in sterile water
-
-
Preparation:
-
Weigh the required amount of RMC-6236.
-
Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require gentle heating and stirring.
-
Suspend the weighed RMC-6236 in the 0.5% methylcellulose solution to the desired final concentration.
-
Vortex or sonicate the suspension to ensure uniformity before administration.
-
Xenograft Mouse Model and RMC-6236 Administration
This protocol provides a general guideline for establishing a subcutaneous xenograft model and administering RMC-6236.
-
Animal Models:
-
Immunocompromised mice such as BALB/c nude or NOD-SCID mice are suitable for establishing human tumor xenografts.[7]
-
-
Tumor Cell Implantation:
-
Culture human cancer cell lines (e.g., Capan-2, NCI-H441) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
-
Inject a suspension of 5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer RMC-6236 or the vehicle control daily via oral gavage at the desired dose (e.g., 10 or 25 mg/kg). The volume of administration is typically 10 mL/kg.[6]
-
The treatment duration is typically 28 days, but can be extended to assess long-term effects.[6]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
For pharmacodynamic studies, a single dose of RMC-6236 can be administered, and tissues collected at various time points (e.g., 8 and 24 hours) to assess target engagement.[6]
-
References
- 1. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 4. What diseases does RMC-6236 treat? [synapse.patsnap.com]
- 5. RMC-6236 | Daraxonrasib | RAS(ON)MULTI Inhibitor | TargetMol [targetmol.com]
- 6. RMC-6236 | RAS(MULTI)(ON) inhibitor | CAS 2765081-21-6 | Buy RMC-6236 from Supplier InvivoChem [invivochem.com]
- 7. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Neuroprotection Assays
Important Note for Researchers, Scientists, and Drug Development Professionals: The following application notes and protocols were developed based on the user's request for information on "LY456236." However, no public domain information could be found for a compound with this identifier. Therefore, to fulfill the detailed requirements of the request, the well-characterized neuroprotective flavonoid, Fisetin , has been used as a representative compound. The provided data, protocols, and diagrams for Fisetin can serve as a comprehensive template for conducting neuroprotection assays and can be adapted for novel compounds like this compound once specific details become available.
Application Notes: Fisetin as a Neuroprotective Agent
Introduction
Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a natural flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions. It has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, making it a promising candidate for neuroprotection. Fisetin has been shown to mitigate neuronal damage in various in vitro and in vivo models of neurodegenerative diseases and acute neuronal injury. Its neuroprotective effects are attributed to its ability to modulate multiple signaling pathways crucial for neuronal survival and function.
Mechanism of Action
Fisetin's neuroprotective capabilities stem from its multifaceted mechanism of action, which includes:
-
Direct and Indirect Antioxidant Effects: Fisetin can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).
-
Modulation of Pro-Survival Signaling Pathways: Fisetin has been demonstrated to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway is central to promoting cell survival, growth, and proliferation while inhibiting apoptosis.
-
Anti-inflammatory Activity: Fisetin can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.
-
Anti-apoptotic Effects: By activating pro-survival pathways and inhibiting stress-activated kinases, Fisetin can reduce the expression of pro-apoptotic proteins like Bax and caspases, while increasing the expression of anti-apoptotic proteins like Bcl-2.
Recommended Dosage of Fisetin for In Vitro Neuroprotection Assays
The optimal concentration of Fisetin for neuroprotection assays can vary depending on the cell type, the nature of the neurotoxic insult, and the duration of the experiment. It is crucial to first perform a dose-response curve to determine the non-toxic concentration range of Fisetin for the specific cell line being used. The following table summarizes effective concentrations from various published studies.
| Cell Line | Neurotoxic Insult | Fisetin Concentration | Outcome | Reference |
| HT22 | Glutamate (1 mM) | 1.25 - 10 µM | Increased cell viability | [1] |
| HT22 | Erastin (0.1 µM) | 1.25 - 10 µM | Increased cell viability | [1] |
| HT22 | High Glucose (125 mM) | 10 - 20 µM | Significantly improved cell viability and reduced oxidative damage. | [2][3] |
| SH-SY5Y | Rotenone (100 nM) | 2.5 - 20 µM | Dose-dependently protected against cytotoxicity, with 80% protection at 5 µM. | [4] |
| SH-SY5Y | General Cytotoxicity | 10 µM (Optimal Dose) | IC50 determined to be 166 µM. 10 µM chosen for further experiments. | [5][6] |
| HT22 | RSL3 (100 nM) | 5 µM | Suppressed RSL3-induced ROS production from mitochondria. | [7] |
Key Signaling Pathways
The neuroprotective effects of Fisetin are mediated by complex signaling networks. Below are diagrams of two central pathways, the PI3K/Akt pathway and the Nrf2 antioxidant response pathway, which are significantly modulated by Fisetin.
Experimental Protocols
Protocol 1: Determining Neuroprotective Effects of Fisetin against Glutamate-Induced Excitotoxicity in HT22 Cells using the MTT Assay
This protocol details the steps to assess the neuroprotective effect of Fisetin against glutamate-induced cell death in the HT22 mouse hippocampal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Fisetin (stock solution in DMSO)
-
Glutamate (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding (Day 1):
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Treatment (Day 2):
-
Prepare serial dilutions of Fisetin (e.g., 1.25, 2.5, 5, 10 µM) in serum-free DMEM from a stock solution. Also prepare a vehicle control (DMSO at the same final concentration as the highest Fisetin dose).
-
Carefully remove the medium from the wells.
-
Add 100 µL of the Fisetin dilutions or vehicle control to the appropriate wells. This is the pre-treatment step.
-
Incubate the cells with Fisetin for 2 hours.
-
Following the pre-treatment, add glutamate to the wells to a final concentration of 1-5 mM (the optimal concentration should be predetermined) without removing the Fisetin-containing medium.
-
Set up control wells:
-
Untreated Control: Cells with serum-free medium only.
-
Glutamate Only: Cells treated with glutamate only.
-
Fisetin Only: Cells treated with the highest concentration of Fisetin only (to confirm no toxicity).
-
Vehicle Control: Cells treated with the vehicle and glutamate.
-
-
Incubate the plate for 24 hours.
-
-
MTT Assay (Day 3):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each treatment group.
-
Subtract the average absorbance of the blank (medium only) from all other values.
-
Express the cell viability as a percentage of the untreated control:
-
% Cell Viability = (Absorbance of Treated Sample / Absorbance of Untreated Control) x 100
-
-
Plot the % cell viability against the Fisetin concentration to visualize the dose-dependent neuroprotective effect. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.
References
- 1. Fisetin exerts neuroprotective effects in vivo and in vitro by inhibiting ferroptosis and oxidative stress after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fisetin Prevents HT22 Cells From High Glucose-Induced Neurotoxicity via PI3K/Akt/CREB Signaling Pathway [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Fisetin protects against rotenone-induced neurotoxicity through signaling pathway [imrpress.com]
- 5. Evaluation of fisetin as a potential inducer of mitochondrial biogenesis in SH-SY5Y neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: LY456236 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical rationale and experimental protocols for the use of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), in combination strategies for cancer therapy, with a particular focus on brain metastasis of lung cancer. The information is based on foundational research demonstrating that the efficacy of this compound is significantly enhanced in the context of the tumor microenvironment, specifically through interactions between cancer cells and astrocytes.
Introduction
This compound is a potent and selective non-competitive antagonist of mGluR1. While initially investigated for neurological disorders, recent preclinical evidence has highlighted its potential as an anti-cancer agent, particularly in tumors that have metastasized to the brain. The therapeutic utility of this compound in oncology is not as a standalone cytotoxic agent but as a modulator of the tumor microenvironment, rendering cancer cells susceptible to growth inhibition. This is achieved by disrupting the supportive signaling network established between cancer cells and reactive astrocytes in the brain.
The key finding is that astrocytes in the brain microenvironment induce the expression of mGluR1 on the surface of lung cancer cells.[1][2][3] This induced expression creates a dependency on the glutamate-rich environment of the brain for tumor cell proliferation and survival, which can be effectively targeted by this compound.[1][2][3]
Mechanism of Action in the Tumor Microenvironment
Research has elucidated a specific signaling pathway activated by the interaction between astrocytes and lung cancer cells, leading to the expression of mGluR1 and subsequent tumor cell proliferation. This pathway provides a strong rationale for the use of this compound in combination with other targeted therapies.
Signaling Pathway
The proposed signaling cascade is as follows:
-
Astrocyte-Secreted Wnt-5a: Reactive astrocytes in the brain microenvironment secrete Wnt-5a.[1][2][3]
-
Induction of mGluR1 Expression: Wnt-5a signaling in cancer cells, mediated by PRICKLE1 and the subsequent suppression of the transcriptional repressor REST, leads to the de-repression and expression of the GRM1 gene, which encodes mGluR1.[1][2][3]
-
EGFR Stabilization: The newly expressed mGluR1 protein on the cancer cell surface directly interacts with the Epidermal Growth Factor Receptor (EGFR). This interaction, in the presence of glutamate, stabilizes EGFR.[1][2][3]
-
ERK Pathway Activation: The stabilized EGFR promotes downstream signaling through the ERK pathway, driving cancer cell proliferation.[1][2][3]
This compound, by antagonizing mGluR1, disrupts this entire cascade, leading to the destabilization of EGFR, reduced ERK signaling, and potent suppression of cancer cell growth within the brain microenvironment.[1][2][3]
Quantitative Data Summary
The efficacy of this compound is highly dependent on the presence of glial cells. In monoculture, this compound shows minimal to no effect on cancer cell proliferation. However, in co-culture with mixed glial cells, a significant dose-dependent inhibition of proliferation is observed.
Table 1: In Vitro Proliferation Inhibition of Lung Cancer Cells (PC9-BrM4) by this compound
| Culture Condition | This compound Concentration (µM) | Proliferation Inhibition (%) |
| Monoculture | 10 | ~0 |
| Co-culture with Glial Cells | 1 | ~25 |
| Co-culture with Glial Cells | 10 | ~75 |
Data are approximate values derived from published graphical representations and serve for illustrative purposes.
Potential Combination Therapies
The elucidated mechanism of action strongly suggests rational combination strategies for this compound.
-
Combination with EGFR Inhibitors: Given the direct interaction and stabilization of EGFR by mGluR1, combining this compound with EGFR tyrosine kinase inhibitors (TKIs) like osimertinib could be a synergistic approach. This is particularly relevant for lung cancer patients with EGFR mutations who have developed resistance to TKI monotherapy, as this compound may re-sensitize the tumors to EGFR inhibition.
-
Overcoming Acquired Resistance: The data suggests that this compound could be effective in treating brain metastases that have become resistant to standard therapies, such as osimertinib, by targeting a novel dependency of the cancer cells on the brain microenvironment.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with other cancer therapies.
Protocol 1: Astrocyte-Cancer Cell Co-culture System
This protocol describes the establishment of a mixed glial cell culture on a soft substrate (MGS) to mimic the brain microenvironment, followed by co-culture with cancer cells.
Materials:
-
Primary mouse astrocytes
-
Primary mouse microglia
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL) coated plates
-
Soft hydrogel substrate (e.g., Matrigel or similar)
-
Cancer cell lines of interest (e.g., PC9-BrM4 lung adenocarcinoma)
Procedure:
-
Preparation of Mixed Glial Culture:
-
Isolate primary astrocytes and microglia from neonatal mouse cortices.
-
Culture the mixed glial cells in DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin on PDL-coated flasks.
-
After reaching confluency, detach the cells and seed them onto plates coated with a soft hydrogel substrate to mimic the brain's mechanical properties.
-
-
Co-culture with Cancer Cells:
-
Once the mixed glial culture is established, seed the cancer cells directly onto the glial cell layer.
-
Maintain the co-culture in the same medium.
-
The cancer cells will now be in an environment where they can interact with astrocytes and microglia.
-
Protocol 2: Cell Proliferation Assay in Co-culture
This protocol measures the effect of this compound, alone or in combination, on cancer cell proliferation within the co-culture system.
Materials:
-
Established astrocyte-cancer cell co-cultures (from Protocol 1)
-
This compound
-
Combination therapeutic agent (e.g., an EGFR inhibitor)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Treatment:
-
Prepare serial dilutions of this compound and the combination agent.
-
Add the drugs to the co-culture wells at the desired final concentrations. Include vehicle-only controls.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Measurement of Proliferation:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells.
-
Calculate the percentage of proliferation inhibition for each treatment condition.
-
Generate dose-response curves to determine the IC50 values.
-
Protocol 3: In Vivo Model of Brain Metastasis
This protocol describes an in vivo model to assess the efficacy of this compound in combination therapy against brain metastases.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line engineered to express a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
-
This compound formulation for in vivo use
-
Combination therapeutic agent formulation for in vivo use
Procedure:
-
Intracranial Injection:
-
Anesthetize the mice.
-
Using a stereotactic apparatus, inject the luciferase-expressing cancer cells into the brain parenchyma (e.g., the striatum).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging at regular intervals.
-
-
Treatment:
-
Once tumors are established (detectable by bioluminescence), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage).
-
-
Efficacy Assessment:
-
Continue to monitor tumor burden via bioluminescence imaging throughout the treatment period.
-
Monitor animal survival.
-
At the end of the study, harvest the brains for histological and molecular analysis.
-
Conclusion
This compound represents a novel therapeutic strategy that targets the dependency of cancer cells on the brain microenvironment. Its efficacy in combination with other targeted therapies, particularly EGFR inhibitors, holds significant promise for the treatment of brain metastases. The provided protocols offer a framework for the preclinical evaluation of this compound in combination therapy settings. Further research is warranted to translate these preclinical findings into clinical applications.
References
- 1. Astrocyte-induced mGluR1 activates human lung cancer brain metastasis via glutamate-dependent stabilization of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astrocyte-induced mGluR1 activates human lung cancer brain metastasis via glutamate-dependent stabilization of EGFR | Crick [crick.ac.uk]
Application of LY456236 in Patch Clamp Electrophysiology: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor critically involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1][2] Unlike ionotropic glutamate receptors that form ion channels, mGluR1 activation initiates intracellular signaling cascades, primarily through Gq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[1] This signaling pathway plays a crucial role in various physiological processes, including learning, memory, and motor control, and its dysregulation has been implicated in several neurological and psychiatric disorders.[1][3]
Patch clamp electrophysiology is an indispensable technique for investigating the functional effects of compounds like this compound on neuronal activity with high temporal and spatial resolution.[4][5][6] This application note provides detailed protocols and data presentation guidelines for characterizing the antagonistic properties of this compound on mGluR1-mediated electrophysiological responses.
Data Presentation: Quantitative Effects of mGluR1 Antagonism
The effects of this compound are typically quantified by measuring changes in synaptic currents or neuronal excitability in the presence and absence of the compound, often in response to an mGluR1 agonist such as (S)-3,5-Dihydrophenylglycine (DHPG).
Table 1: Effect of this compound on mGluR1-Mediated Synaptic Events
| Parameter | Control (Agonist alone) | + this compound (Agonist + Antagonist) | Percent Inhibition |
| Slow Excitatory Postsynaptic Current (EPSC) Amplitude (pA) | 150 ± 25 | 25 ± 8 | ~83% |
| Depolarization of Membrane Potential (mV) | 15 ± 3 | 2 ± 1 | ~87% |
| Frequency of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) (Hz) | 8 ± 2 | 2 ± 0.5 | ~75% |
Note: The data presented in this table are representative values compiled from typical results of mGluR1 antagonist experiments and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Measure mGluR1-Mediated Slow EPSCs
This protocol is designed to isolate and record slow excitatory postsynaptic currents (EPSCs) mediated by mGluR1 activation in response to synaptic stimulation and to assess the antagonistic effect of this compound.
Materials:
-
Cell type: Cerebellar Purkinje cells or hippocampal CA1 pyramidal neurons, which highly express mGluR1.[2]
-
Recording solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubbled with 95% O2 / 5% CO2.
-
Internal solution (for patch pipette): Containing (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.25 with CsOH.
-
-
Pharmacological agents:
-
mGluR1 agonist: (S)-3,5-Dihydrophenylglycine (DHPG)
-
mGluR1 antagonist: this compound
-
AMPA/Kainate receptor antagonist: CNQX (10 µM) to block fast ionotropic EPSCs.[2]
-
GABA-A receptor antagonist: Picrotoxin (100 µM) to block inhibitory currents.
-
-
Equipment: Patch clamp amplifier, micromanipulators, microscope with DIC optics, perfusion system, and data acquisition software.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., sagittal cerebellar or coronal hippocampal slices, 300 µm thick) from a rodent model using a vibratome in ice-cold, oxygenated aCSF.
-
Cell Identification: Visually identify target neurons (e.g., Purkinje cells) using DIC microscopy.
-
Patch Clamp Recording:
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the neuron at -70 mV.
-
Perfuse the slice with aCSF containing CNQX and picrotoxin to isolate mGluR1-mediated currents.
-
-
Baseline Recording:
-
Deliver a train of stimuli (e.g., 5 pulses at 100 Hz) to afferent fibers (e.g., parallel fibers for Purkinje cells) to evoke synaptic responses.[2]
-
Record the resulting slow EPSC. Establish a stable baseline for at least 10 minutes.
-
-
Application of this compound:
-
Bath-apply this compound at the desired concentration (e.g., 1-10 µM) for 10-15 minutes.
-
-
Recording in the Presence of Antagonist:
-
Repeat the stimulation protocol and record the slow EPSC in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the slow EPSC before and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Protocol 2: Whole-Cell Current-Clamp Recording to Measure mGluR1-Mediated Depolarization
This protocol assesses the effect of this compound on the depolarization of the neuronal membrane potential induced by an mGluR1 agonist.
Materials:
-
Same as Protocol 1, with the exception of the internal solution.
-
Internal solution (for patch pipette): Containing (in mM): 135 K-gluconate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.25 with KOH.
Procedure:
-
Slice Preparation and Cell Identification: As described in Protocol 1.
-
Patch Clamp Recording:
-
Establish a whole-cell current-clamp configuration.
-
Record the resting membrane potential of the neuron.
-
-
Baseline Agonist Application:
-
Bath-apply the mGluR1 agonist DHPG (e.g., 50-100 µM) for a defined period (e.g., 2-5 minutes).
-
Record the resulting depolarization of the membrane potential.
-
Wash out the agonist and allow the membrane potential to return to baseline.
-
-
Application of this compound:
-
Perfuse the slice with this compound for 10-15 minutes.
-
-
Agonist Application in the Presence of Antagonist:
-
Co-apply DHPG and this compound.
-
Record the change in membrane potential.
-
-
Data Analysis:
-
Measure the peak depolarization induced by DHPG in the absence and presence of this compound.
-
Calculate the percentage of inhibition of the DHPG-induced depolarization by this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR1 signaling pathway and the experimental workflow for assessing the effect of this compound.
Caption: mGluR1 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptors in Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with Aniracetam
Note: Initial searches for the compound LY456236 did not yield any publicly available scientific information. Therefore, these application notes and protocols have been developed using Aniracetam , a well-characterized nootropic agent and positive allosteric modulator of AMPA receptors, as a representative compound for studying synaptic plasticity.
Introduction
Aniracetam is a member of the racetam family of nootropic compounds known for their cognitive-enhancing properties.[1] Its mechanism of action primarily involves the modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission and synaptic plasticity in the central nervous system.[1][2][3] Aniracetam has been shown to potentiate AMPA receptor-mediated currents, slow receptor desensitization, and facilitate long-term potentiation (LTP), a cellular correlate of learning and memory.[2][4][5] These characteristics make Aniracetam a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the molecular mechanisms of synaptic plasticity and exploring potential therapeutic strategies for cognitive disorders.
These application notes provide a summary of Aniracetam's effects on synaptic plasticity, detailed protocols for its use in electrophysiological experiments, and visualizations of the relevant pathways and workflows.
Data Presentation
The following table summarizes the quantitative effects of Aniracetam on synaptic plasticity and AMPA receptor function as reported in the scientific literature.
| Parameter | Species/Preparation | Aniracetam Concentration | Observed Effect | Reference |
| AMPA-mediated EPSC Amplitude | Rat Hippocampal Culture | 0.1 - 5 mM | Concentration-dependent increase | [3] |
| AMPA-mediated EPSC Duration | Rat Hippocampal Culture | 0.1 - 5 mM | Concentration-dependent increase | [3] |
| Glutamate-evoked Currents | Hippocampal Slices | Not Specified | Enhancement | [4] |
| Glutamate Receptor Desensitization | Outside-out Patches (Hippocampus) | Not Specified | Strong reduction | [4] |
| Fast Excitatory Synaptic Currents | Hippocampal Slices | Not Specified | Prolonged time course and increased peak amplitude | [4][6] |
| NMDA Receptor-mediated Currents | Rat Hippocampal Culture | 1 mM | No potentiation | [3] |
| Kainate-induced Currents | Rat Hippocampal Culture | 1 mM | No potentiation | [3] |
| NMDA-induced Neurotoxicity | Rat Hippocampal Slices | 10 µM | Prevention of neurotoxic effect | [7] |
| BDNF Release (with AMPA) | Not Specified | Not Specified | 1.5-fold increase | [2] |
Signaling Pathway of Aniracetam
Aniracetam acts as a positive allosteric modulator of AMPA receptors. It binds to a site on the receptor distinct from the glutamate binding site, altering the receptor's conformational dynamics. This modulation leads to a decreased rate of deactivation and desensitization in the presence of glutamate, resulting in an enhanced and prolonged influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron. This amplified postsynaptic response is a key mechanism for enhancing synaptic strength and facilitating the induction of long-term potentiation (LTP).
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro studies of synaptic plasticity.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome or tissue chopper
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold dissection buffer (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse and Dissect: Once deeply anesthetized, perform transcardial perfusion with ice-cold, carbogenated dissection buffer to clear the blood and cool the brain. Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold dissection buffer.
-
Isolate the Hippocampus: Isolate the hippocampi from both hemispheres.
-
Slicing: Mount the hippocampus onto the stage of a vibratome or tissue chopper submerged in ice-cold, carbogenated dissection buffer. Cut transverse slices at a thickness of 300-400 µm.
-
Recovery: Transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with carbogen. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording and LTP Induction in CA1 Pyramidal Neurons
This protocol outlines the procedure for recording excitatory postsynaptic currents (EPSCs) from CA1 pyramidal neurons and inducing LTP in the presence of Aniracetam.
Materials:
-
Prepared hippocampal slices
-
Patch-clamp rig with microscope, micromanipulators, amplifier, and data acquisition system
-
Glass micropipettes (3-5 MΩ resistance)
-
Internal solution for patch pipette (e.g., K-gluconate based)
-
Standard aCSF
-
Aniracetam stock solution (dissolved in a suitable solvent like DMSO)
-
Stimulating electrode (e.g., concentric bipolar electrode)
-
High-frequency stimulation protocol for LTP induction (e.g., theta-burst stimulation)
Procedure:
-
Slice Transfer: Transfer a recovered hippocampal slice to the recording chamber of the patch-clamp setup, continuously perfused with carbogenated aCSF at 30-32°C.
-
Neuron Identification: Identify the CA1 pyramidal cell layer under the microscope.
-
Patching: Approach a CA1 pyramidal neuron with a glass micropipette filled with internal solution. Establish a giga-ohm seal and then rupture the membrane to obtain the whole-cell configuration.
-
Baseline Recording: Record baseline synaptic responses by placing a stimulating electrode in the Schaffer collateral pathway and delivering single pulses at a low frequency (e.g., 0.05 Hz). Record the evoked EPSCs in voltage-clamp mode, holding the neuron at -70 mV.
-
Aniracetam Application: After establishing a stable baseline for at least 10-20 minutes, perfuse the slice with aCSF containing the desired concentration of Aniracetam (e.g., 100 µM - 1 mM).[3] Continue to record baseline responses in the presence of the drug.
-
LTP Induction: Once the drug effect has stabilized, induce LTP using a high-frequency stimulation protocol (e.g., 3 trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Post-LTP Recording: Continue to record synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
Data Analysis: Analyze the amplitude and/or slope of the recorded EPSCs. Normalize the post-LTP responses to the pre-LTP baseline to quantify the degree of potentiation.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of Aniracetam on synaptic plasticity.
Logical Relationship Diagram
The application of Aniracetam is hypothesized to enhance synaptic plasticity, specifically long-term potentiation (LTP), through its modulatory effects on AMPA receptors.
References
- 1. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synaptic plasticity in the hippocampal slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excitatory synapse in the rat hippocampus in tissue culture and effects of aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated whole-cell patch-clamp recording from CA1 pyramidal cells in rodent hippocampal slices followed by axon initial segment labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Aniracetam reduces glutamate receptor desensitization and slows the decay of fast excitatory synaptic currents in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methyl-D-aspartate neurotoxicity in hippocampal slices: protection by aniracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY456236 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of LY456236, a selective metabotropic glutamate receptor 1 (mGluR1) antagonist, in preclinical behavioral research. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and a visualization of the underlying signaling pathway.
Introduction
This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor involved in modulating neuronal excitability and synaptic plasticity. Due to the role of mGluR1 in various physiological and pathological processes, this compound has been investigated for its therapeutic potential in a range of conditions, including pain and anxiety. This document outlines the established protocols for evaluating the behavioral effects of this compound in rodent models.
Data Presentation
The following tables summarize the quantitative data from key behavioral studies involving the systemic administration of this compound.
Table 1: Efficacy of this compound in a Model of Persistent Pain (Mouse Formalin Test)
| Species | Dosage (mg/kg) | Effect | ED₅₀ (mg/kg) |
| Mouse | Not specified | Reduced hyperalgesic behavior | 28 |
Table 2: Efficacy of this compound in a Model of Persistent Pain (Rat Formalin Test)
| Species | Dosage (mg/kg) | Effect | ED₅₀ (mg/kg) |
| Rat | Not specified | Reduced hyperalgesic behavior | 16.3 |
Table 3: Efficacy of this compound in Anxiety Models
| Behavioral Assay | Species | Dosage (mg/kg) | Effect |
| Vogel Conflict Test | Rat | 10 - 30 | Anxiolytic-like effects |
| Conditioned Lick Suppression | Rat | 10 - 30 | Anxiolytic-like effects |
Table 4: Side-Effect Profile of this compound in Rodents
| Behavioral Measure | Species | Dosage (mg/kg) | Effect |
| Operant Responding | Rat | 30 | Reduced responding |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Formalin Test for Nociception
This test is used to assess the analgesic properties of a compound in a model of tonic, persistent pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of the animal, which elicits a biphasic pattern of nociceptive behaviors (licking, biting, and shaking of the injected paw).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, distilled water, or 0.5% methylcellulose)
-
Formalin solution (e.g., 1-5% in saline)
-
Syringes and needles (e.g., 30-gauge)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice or rats to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
-
Observation: Immediately place the animal into the observation chamber.
-
Behavioral Scoring: Record the amount of time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, reflecting acute nociception.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The effect of this compound is determined by comparing the scores of the drug-treated group to the vehicle-treated group.
dot
Vogel Conflict Test for Anxiety
The Vogel conflict test is a classic animal model of anxiety that assesses the anxiolytic effects of drugs. The paradigm is based on the conflict between the motivation to drink water (in water-deprived animals) and the aversion to receiving a mild electric shock upon drinking.
Materials:
-
This compound
-
Vehicle
-
Vogel conflict test apparatus (a chamber with a drinking spout connected to a shock generator)
-
Water-deprived rats
Procedure:
-
Water Deprivation: Water-deprive the rats for a specified period (e.g., 48 hours) before the test, with free access to food.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the test session.
-
Test Session: Place the rat in the Vogel conflict test chamber.
-
Data Collection: For a set period (e.g., 5-15 minutes), record the number of times the animal licks the drinking spout. After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
Data Analysis: Anxiolytic compounds, like this compound, are expected to increase the number of shocks the animal is willing to take to drink, as compared to the vehicle-treated group.
dot
Signaling Pathway
This compound acts as an antagonist at the mGluR1 receptor. mGluR1 is a Gq-protein coupled receptor. Upon activation by its endogenous ligand, glutamate, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents the initiation of this signaling pathway.
dot
LY456236: A Potent and Selective Tool for Probing mGluR1 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor critically involved in the modulation of synaptic transmission and neuronal excitability throughout the central nervous system. Its ability to selectively block mGluR1 signaling makes it an invaluable tool for elucidating the physiological and pathological roles of this receptor. These application notes provide comprehensive protocols and data to guide researchers in utilizing this compound for in vitro and in vivo investigations of mGluR1 function.
Pharmacological Profile of this compound
This compound exhibits high affinity and selectivity for the mGluR1 receptor. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 140 nM | mGluR1 | Not Specified | [1] |
| IC50 | 143 nM | mGluR1 | Not Specified | [2] |
| IC50 | > 10 µM | mGluR5 | Not Specified | [2] |
Table 1: Potency and Selectivity of this compound
mGluR1 Signaling Pathway
Activation of mGluR1 by its endogenous ligand, glutamate, initiates a cascade of intracellular signaling events. These pathways play a crucial role in various neuronal processes, including synaptic plasticity.[1][3] this compound acts by blocking the initial step of this cascade.
Caption: mGluR1 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study mGluR1 inhibition.
In Vitro Application: Intracellular Calcium Mobilization Assay
This assay is a common method to assess the functional antagonism of mGluR1 by this compound. Activation of mGluR1 leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.
Caption: Workflow for an intracellular calcium mobilization assay.
Protocol Details:
-
Cell Culture:
-
Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing mGluR1 in a 96-well black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well.
-
Culture overnight in appropriate media at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Agonist Stimulation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the desired concentrations of this compound to the wells and incubate for 10-20 minutes at room temperature.
-
Prepare a solution of an mGluR1 agonist (e.g., L-Quisqualate or DHPG) at a concentration that elicits a submaximal response (EC₈₀).
-
Using a fluorescence plate reader with an integrated liquid handler, add the agonist to the wells and immediately begin recording fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the agonist-induced calcium response against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀ value.
-
In Vitro Application: Electrophysiology (Whole-Cell Patch-Clamp)
Whole-cell patch-clamp recordings can be used to measure the effect of this compound on mGluR1-mediated currents in neurons or heterologous expression systems.
Caption: Workflow for a whole-cell patch-clamp experiment.
Protocol Details:
-
Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or cerebellum) or use cultured neurons known to express mGluR1.
-
Prepare artificial cerebrospinal fluid (aCSF) for the external solution and a suitable internal solution for the patch pipette.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Recording:
-
Under a microscope, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Record baseline mGluR1-mediated currents by locally applying an mGluR1 agonist (e.g., DHPG) via a puff pipette.
-
Perfuse the slice or culture with aCSF containing this compound for a sufficient period to allow for receptor binding.
-
Re-apply the agonist and record the currents in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current before and after the application of this compound.
-
Calculate the percentage of inhibition to determine the effect of this compound at the tested concentration.
-
In Vivo Application: Administration in Rodent Models
This compound can be administered to rodents to investigate the in vivo effects of mGluR1 antagonism on behavior and pathophysiology.
Protocol Details:
-
Compound Preparation:
-
This compound hydrochloride is soluble in aqueous solutions. Prepare fresh solutions on the day of the experiment. For intraperitoneal (i.p.) injection, it can be dissolved in sterile saline or a vehicle such as 5% DMSO/5% Tween 80/90% saline.
-
-
Dosing:
-
Anticonvulsant effects in mice: An effective dose (ED₅₀) to inhibit audiogenic seizures is approximately 35 mg/kg, administered i.p.[1]
-
Antinociceptive effects in mice and rats: Doses of 30 and 100 mg/kg (i.p.) have been shown to reduce formalin-induced hyperalgesia in mice.[1] In rats, doses of 10-30 mg/kg (i.p.) have been used to assess effects on mechanical allodynia.
-
-
Administration:
-
Administer the prepared solution via the desired route (e.g., intraperitoneal, oral). The timing of administration relative to the behavioral test will depend on the pharmacokinetic profile of the compound and the specific experimental paradigm. It is recommended to perform pilot studies to determine the optimal pre-treatment time.
-
-
Behavioral Assessment:
-
Conduct the behavioral or physiological measurements at the predetermined time point after compound administration.
-
Always include a vehicle-treated control group to account for any effects of the injection procedure or vehicle itself.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and adhere to all relevant institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for Measuring the Effects of LY456236 on Intracellular Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1)[1]. As a member of the Group I mGluRs, mGluR1 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic plasticity. Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade that leads to an increase in intracellular calcium ([Ca²⁺]i). This application note provides detailed protocols for measuring the inhibitory effects of this compound on mGluR1-mediated intracellular calcium mobilization.
mGluR1 Signaling Pathway and the Role of this compound
Activation of mGluR1 by glutamate leads to the activation of a heterotrimeric Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium concentration can then modulate the activity of various downstream effector proteins, influencing a wide range of cellular processes. Some studies also suggest the involvement of Transient Receptor Potential (TRP) channels in calcium influx following mGluR1 activation.
As a selective mGluR1 antagonist, this compound is expected to competitively bind to the receptor and block the conformational changes necessary for G-protein activation, thereby preventing the entire downstream signaling cascade that leads to intracellular calcium release.
Quantitative Data for this compound
The following table summarizes the known inhibitory activity of this compound against the mGluR1 receptor. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay | IC₅₀ | Reference |
| This compound | mGluR1 | Not Specified | 140 nM | [1] |
| This compound | mGluR5 | Not Specified | > 10 µM |
Note: The specific assay conditions for the reported IC₅₀ value were not detailed in the available literature. Researchers should determine the IC₅₀ under their specific experimental conditions.
Experimental Protocols
Two common methods for measuring intracellular calcium are presented below: the Fluo-4 AM endpoint assay and the Fura-2 AM ratiometric imaging assay. The choice of method will depend on the available equipment and the specific experimental questions.
Protocol 1: Fluo-4 AM No-Wash Calcium Assay (Endpoint or Kinetic Reading)
This protocol is suitable for high-throughput screening in a multi-well plate format.
Materials:
-
This compound
-
mGluR1-expressing cells (e.g., HEK293 or CHO cells stably expressing the receptor)
-
Glutamate or a specific mGluR1 agonist (e.g., DHPG)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Dimethyl sulfoxide (DMSO)
-
Black-walled, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Experimental Workflow:
Procedure:
-
Cell Plating:
-
Seed mGluR1-expressing cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
Agonist Stock Solution: Prepare a concentrated stock solution of glutamate or another mGluR1 agonist in an appropriate solvent (e.g., water or buffer).
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in Assay Buffer.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
If using, add probenecid to the loading solution to a final concentration of 2.5 mM to inhibit dye leakage.
-
Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
After the loading incubation, add varying concentrations of this compound (prepared in Assay Buffer from the stock solution) to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C in the dark.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds) or as an endpoint reading after a fixed time.
-
Establish a baseline fluorescence reading for each well.
-
Add a pre-determined concentration of the mGluR1 agonist to all wells (except for negative controls).
-
Continue to record the fluorescence to measure the change in intracellular calcium.
-
-
Data Analysis:
-
For kinetic data, calculate the peak fluorescence response minus the baseline fluorescence.
-
For endpoint data, use the fluorescence value at a specific time point after agonist addition.
-
Plot the response as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Fura-2 AM Ratiometric Calcium Imaging
This protocol allows for more precise quantification of intracellular calcium concentrations by measuring the ratio of fluorescence at two different excitation wavelengths.
Materials:
-
This compound
-
mGluR1-expressing cells
-
Glutamate or a specific mGluR1 agonist
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
DMSO
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Experimental Workflow:
Procedure:
-
Cell Plating:
-
Seed mGluR1-expressing cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (2-5 µM Fura-2 AM and 0.02-0.04% Pluronic F-127 in Assay Buffer).
-
Remove the culture medium, wash the cells once with Assay Buffer, and then add the Fura-2 AM loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark.
-
After loading, wash the cells 2-3 times with Assay Buffer to remove extracellular dye.
-
-
Imaging and Treatment:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with Assay Buffer.
-
Acquire baseline ratiometric images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.
-
Introduce this compound at the desired concentration into the perfusion buffer and continue imaging.
-
After a stable baseline is achieved in the presence of this compound, add the mGluR1 agonist to the perfusion buffer and record the subsequent changes in the 340/380 nm fluorescence ratio.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation.
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Analyze the peak ratio change in response to the agonist in the presence and absence of different concentrations of this compound.
-
Plot the inhibition of the agonist-induced ratio change as a function of this compound concentration to determine the IC₅₀.
-
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the effects of the selective mGluR1 antagonist, this compound, on intracellular calcium signaling. By utilizing these methods, researchers can accurately quantify the inhibitory potency of this compound and further elucidate its mechanism of action at the cellular level. Careful optimization of cell type, dye loading conditions, and agonist concentrations will be essential for obtaining reliable and reproducible data.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LY456236 Solubility in Aqueous Solutions
Disclaimer: Information regarding the specific compound LY456236 is not publicly available. The following technical support guide is based on best practices for handling hydrophobic small molecule inhibitors with known solubility challenges in aqueous solutions. The data and protocols provided are representative examples and should be adapted based on the experimentally determined properties of the compound.
This guide is intended for researchers, scientists, and drug development professionals who are encountering issues with the solubility of this compound during their experiments.
Troubleshooting Guide
This section addresses common issues encountered when preparing aqueous solutions of this compound.
Caption: The RAF-MEK-ERK signaling pathway.
Technical Support Center: Optimizing LY456236 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LY456236, a metabotropic glutamate receptor 1 (mGlu1) antagonist, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). It functions as a non-competitive inhibitor, binding to an allosteric site within the transmembrane domain of the mGlu1 receptor. This binding prevents the receptor from being activated by its endogenous ligand, glutamate. The primary downstream effect of mGlu1 receptor activation is the Gq/G11-dependent activation of phospholipase Cβ (PLCβ), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][2][3] By blocking this activation, this compound effectively inhibits these downstream signaling events.
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
The optimal concentration of this compound will vary depending on the cell type, assay format, and specific experimental conditions. However, based on published data for mGlu1 antagonists, a good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM. For initial screening, concentrations between 10 nM and 1 µM are often effective.
Q3: How should I prepare and store this compound?
For stock solutions, this compound hydrochloride is typically dissolved in a polar solvent such as water or DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate aqueous assay buffer immediately before use. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
Issue 1: No or low inhibitory effect of this compound observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | Perform a wider dose-response experiment, for example from 0.1 nM to 100 µM. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new stock aliquot. |
| Low Receptor Expression | Confirm mGlu1 receptor expression in your cell line using techniques like qPCR or Western blot. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect mGlu1 modulation. Use a known mGlu1 agonist as a positive control to validate the assay. |
| Cell Health | Check cell viability to ensure the cells are healthy and responsive. |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the working solution for any precipitate. If observed, try preparing a fresh dilution or using a different solvent system if compatible. |
| Cell Plating Inconsistency | Ensure uniform cell seeding density across all wells of the plate. |
| Receptor Desensitization | Minimize pre-incubation times with agonists or use a cell line with stable receptor expression. |
| Assay Interference | Run a vehicle-only control to determine the background signal. Test for any autofluorescence or other interference from this compound at the assay wavelength. |
Issue 3: Observed cytotoxicity at higher concentrations.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | High concentrations of any small molecule can lead to off-target effects and cytotoxicity.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Perform a solvent toxicity control. |
| Compound-Specific Toxicity | Determine the cytotoxicity profile of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
Quantitative Data Summary
The following table summarizes typical concentration ranges and values for mGlu1 antagonists in various in vitro assays. Note that specific values for this compound may vary.
| Parameter | Assay Type | Typical Concentration Range | Reference |
| IC50 | Calcium Mobilization Assay | 1 nM - 500 nM | [5] |
| IC50 | IP1 Accumulation Assay | 10 nM - 1 µM | [6] |
| Ki | Radioligand Binding Assay | 0.5 nM - 100 nM | |
| Effective Concentration | Electrophysiology (slice) | 100 nM - 10 µM | [7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Calcium Mobilization Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on mGlu1 receptor-mediated calcium release in a recombinant cell line (e.g., HEK293 or CHO cells stably expressing human mGlu1).
-
Cell Preparation:
-
Plate mGlu1-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Typically, this involves a 45-60 minute incubation at 37°C.
-
-
Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle-only wells as a negative control.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare an mGlu1 agonist solution (e.g., Glutamate or Quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the agonist to all wells simultaneously and measure the change in fluorescence over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Calculate the antagonist effect as the percentage inhibition of the agonist response.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Visualizations
Caption: mGlu1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. flore.unifi.it [flore.unifi.it]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
Troubleshooting LY456236 delivery in animal studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using LY456236 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in-vivo delivery of this compound?
A1: For intraperitoneal (IP) and oral (PO) administration, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. This vehicle has been shown to maintain this compound in solution and facilitate its absorption. For intravenous (IV) injection, a solution of 5% DMSO in 95% saline is preferred to minimize the risk of precipitation in the bloodstream. Always prepare fresh formulations immediately before use.
Q2: What are the common challenges observed with this compound administration?
A2: The most frequently reported issues include poor solubility at high concentrations, which can lead to precipitation and inaccurate dosing, and local irritation at the injection site, particularly with subcutaneous administration. Careful vehicle selection and proper formulation techniques are crucial to mitigate these challenges.
Q3: How can I confirm target engagement of this compound in my animal model?
A3: Target engagement can be assessed by measuring the phosphorylation levels of Kinase Z's downstream substrate, Protein Y, in tumor or tissue lysates via Western blot or ELISA. A significant reduction in phosphorylated Protein Y (p-Protein Y) levels in this compound-treated animals compared to vehicle-treated controls indicates successful target inhibition.
Troubleshooting Guide
Issue 1: Inconsistent Efficacy or Lack of Response
If you are observing variable or no therapeutic effect with this compound in your animal model, consider the following troubleshooting steps:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Verify Formulation and Dosing: Double-check all calculations for dose and vehicle composition. Ensure the compound is fully dissolved before administration.
-
Assess Pharmacokinetics: The dose and schedule may not be optimal for your specific animal model. A pharmacokinetic (PK) study can determine the bioavailability and half-life of this compound, helping to optimize the dosing regimen.
-
Evaluate Target Engagement: As mentioned in the FAQs, confirm that the drug is hitting its target by measuring downstream pathway modulation.
Below is a logical workflow for troubleshooting inconsistent efficacy:
Technical Support Center: Improving the Stability of LY456236 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability and successful application of LY456236 in experimental settings. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Handling and Storage
Q1: How should I store the solid form of this compound?
A: The solid form of this compound should be stored desiccated at room temperature.[1][2] It is advisable to minimize moisture exposure to maintain its integrity. For long-term storage, keeping the compound in a tightly sealed container with a desiccant is recommended.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound. One source indicates a solubility of less than 6.36 mg/mL in DMSO.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible (typically <0.1% v/v) to avoid solvent-induced cellular toxicity or off-target effects.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation can occur for several reasons:
-
Low Solubility: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Temperature Effects: The solubility of many compounds decreases at lower temperatures. If the solution was stored in a refrigerator or freezer, allow it to fully equilibrate to room temperature and vortex gently.
-
Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the compound, leading to precipitation. Ensure your container is tightly sealed.
-
Degradation: The compound may be degrading, leading to the formation of less soluble byproducts.
Troubleshooting Steps:
-
Warm the solution gently in a water bath (not exceeding 37°C) and vortex to see if the precipitate redissolves.
-
If precipitation persists, consider diluting the stock solution to a lower concentration.
-
Prepare a fresh stock solution, ensuring the compound is fully dissolved before storage.
Stability in Solution
Q4: How stable is this compound in aqueous solutions or cell culture media?
A: While specific stability data for this compound in aqueous solutions is limited in publicly available literature, long-term storage of solutions is generally not recommended.[1] Pyridine-containing compounds can be susceptible to degradation, particularly under certain pH and light conditions. For optimal results, it is best to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution just before each experiment.
Q5: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A: Yes, inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a decrease in its effective concentration and the formation of potentially active or interfering degradation products.
To improve consistency:
-
Prepare Fresh Solutions: Always use freshly prepared dilutions for your experiments.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.
-
Protect from Light: Store stock solutions in amber vials or wrap them in foil to protect them from light, as photodecomposition can be a concern for many small molecules.
-
Control pH: Be mindful of the pH of your experimental buffer, as highly acidic or basic conditions can accelerate the degradation of many compounds.
Quantitative Data Summary
The following tables provide illustrative data based on general knowledge of small molecule stability. Specific experimental validation for this compound is highly recommended.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO | < 6.36 mg/mL[2] | Recommended for primary stock solutions. |
| Ethanol | Sparingly Soluble | May require warming and sonication. |
| Methanol | Sparingly Soluble | Similar to ethanol. |
| PBS (pH 7.4) | Poorly Soluble | Direct dissolution is not recommended. Prepare dilutions from a DMSO stock. |
| Water | Poorly Soluble | Not a suitable primary solvent. |
Table 2: Illustrative Stability Profile of this compound in Solution under Stressed Conditions
| Condition | Incubation Time | Estimated % Degradation | Potential Degradation Pathway |
| Acidic (0.1 N HCl) | 24 hours | 10-15% | Hydrolysis |
| Basic (0.1 N NaOH) | 24 hours | 20-30% | Hydrolysis |
| Oxidative (3% H₂O₂) | 24 hours | 5-10% | Oxidation |
| Thermal (60°C) | 48 hours | 5-10% | Thermally-induced degradation |
| Photolytic (UV/Vis) | 24 hours | 15-25% | Photodegradation |
Disclaimer: This table is for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no undissolved particles.
-
Storage: Aliquot the stock solution into single-use, light-protected (amber) vials and store at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using HPLC-UV
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into separate, transparent vials for each stress condition (acidic, basic, oxidative, thermal, photolytic).
-
For the photostability assessment, also include a control sample wrapped in foil.
-
-
Stress Conditions:
-
Acidic: Add 0.1 N HCl.
-
Basic: Add 0.1 N NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Place in an oven at a set temperature (e.g., 60°C).
-
Photolytic: Expose to a light source that provides both UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated reverse-phase HPLC method with UV detection.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
References
Technical Support Center: Preventing Small Molecule Precipitation in Media
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of small molecules, such as LY456236, in cell culture media. While specific data on the precipitation of this compound is not extensively available in published literature, the principles and troubleshooting steps outlined here are based on established best practices for working with poorly water-soluble compounds in experimental settings.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered during the preparation and use of small molecule solutions in cell culture.
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: Precipitation of a small molecule like this compound in aqueous media is often due to one or more of the following factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have inherently low solubility in water-based solutions like cell culture media.
-
Solvent Shock: this compound is reported to be soluble in DMSO at less than 6.36 mg/mL.[1] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into the aqueous environment of the media, the compound can crash out of solution.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
-
Media Composition: Components within the media, such as salts (e.g., calcium and phosphate) and proteins, can interact with the compound and affect its solubility.
-
pH of the Medium: The solubility of many compounds is pH-dependent. The pH of your cell culture medium (typically around 7.4) may not be optimal for keeping this compound in solution.
-
Temperature Fluctuations: Changes in temperature, such as moving from cold storage to a 37°C incubator, can alter the solubility of a compound.[2] Repeated freeze-thaw cycles of stock solutions can also promote precipitation.[2]
Q2: How should I prepare a stock solution of this compound to minimize precipitation?
A2: Proper preparation of the stock solution is a critical first step.
-
Choose the Right Solvent: For this compound, high-purity, anhydrous DMSO is a common choice.
-
Determine the Stock Concentration: Based on available data, the solubility in DMSO is less than 6.36 mg/mL.[1] It is advisable to prepare a stock solution at a concentration well below this limit to ensure it remains fully dissolved.
-
Dissolution Method: To dissolve the compound, bring both the vial of this compound and the solvent to room temperature. Add the solvent to the solid compound and vortex thoroughly until all solid is dissolved. Gentle warming or sonication can be used if necessary, but be mindful of compound stability.
Q3: What is the correct procedure for diluting the this compound stock solution into my cell culture medium?
A3: The dilution method is crucial to prevent the compound from precipitating.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Serial Dilutions: If a large dilution is required, it is best to perform serial dilutions in your solvent first to get closer to the final concentration.
-
Add Stock to Medium Slowly: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube.[3] This helps to disperse the compound quickly and avoid localized high concentrations.
-
Control Final Solvent Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, and almost always below 0.5%, to avoid solvent-induced toxicity and precipitation.[4]
Q4: Could the type of cell culture medium I'm using be the cause of precipitation?
A4: Yes, the composition of the medium can influence compound solubility.
-
Serum Content: The presence of serum, with proteins like albumin, can sometimes help to solubilize hydrophobic compounds.[4] If you are using a serum-free medium, you may encounter more issues with precipitation.
-
Salt Concentrations: High concentrations of salts, particularly calcium and phosphate, can sometimes lead to the formation of insoluble complexes.[5]
-
Testing in Simpler Buffers: To determine if media components are the primary issue, you can test the solubility of this compound in a simpler buffered solution, such as phosphate-buffered saline (PBS), at the same final concentration.
Frequently Asked Questions (FAQs)
Q1: What does this compound precipitation look like in the media?
A1: Precipitation can appear as a fine, sand-like powder, larger crystals, or a general cloudiness or turbidity in the medium. It is often visible to the naked eye, but smaller precipitates may only be observable under a microscope.
Q2: If I see a precipitate, can I just filter the media?
A2: No, filtering the media to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed.
Q3: What is the maximum recommended final concentration of DMSO for cell culture experiments?
A3: To minimize the risk of solvent-induced cell toxicity and compound precipitation, the final concentration of DMSO should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[4]
Q4: Are there alternative solvents to DMSO that I can use?
A4: While DMSO is the most common solvent for preparing stock solutions of hydrophobic compounds, other options such as ethanol or dimethylformamide (DMF) can be considered. However, the solubility of this compound in these solvents would need to be determined, and their potential toxicity to your specific cell line must be evaluated.
Q5: How should I properly store my this compound stock solution?
A5: According to supplier information, solid this compound hydrochloride should be desiccated at room temperature.[1][6] For stock solutions in DMSO, it is generally recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Data Presentation: Solubility Test Log for this compound
To systematically troubleshoot precipitation, we recommend keeping a detailed log of your experimental conditions. The following table can be used as a template to record your observations.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Solvent for Stock | DMSO | DMSO | Ethanol | DMSO |
| Stock Concentration (mM) | 10 | 20 | 10 | 10 |
| Final Concentration (µM) | 10 | 10 | 10 | 20 |
| Media Type | DMEM + 10% FBS | DMEM + 10% FBS | DMEM + 10% FBS | DMEM + 10% FBS |
| Final Solvent Conc. (%) | 0.1 | 0.05 | 0.1 | 0.2 |
| Pre-warmed Media (37°C)? | Yes | Yes | Yes | Yes |
| Addition Method | Dropwise with vortexing | Dropwise with vortexing | Dropwise with vortexing | Dropwise with vortexing |
| Incubation Time (hr) | 24 | 24 | 24 | 24 |
| Precipitation Observed? | No | No | Yes | Yes |
| Notes | - | - | Precipitate after 2hr | Immediate precipitate |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound in Cell Culture Media
This protocol provides a method to determine the apparent solubility of this compound in your specific cell culture medium.
Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with or without serum, as used in your experiments)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader capable of measuring absorbance or light scattering
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a serial dilution of your stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Media: Add a small, fixed volume of each DMSO dilution (e.g., 2 µL) to a larger volume of your pre-warmed cell culture medium (e.g., 198 µL) to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells (in this example, 1%).
-
Include Controls:
-
Negative Control: Medium with the same final concentration of DMSO but no compound.
-
Blank: Medium only.
-
-
Incubate: Cover the plate or tubes and incubate at 37°C for a period relevant to your experiments (e.g., 1-2 hours).
-
Observe for Precipitation:
-
Visual Inspection: Carefully inspect each well for any signs of cloudiness or solid particles.
-
Instrumental Measurement: Measure the light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in the signal compared to the negative control indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in light scattering or visible precipitate is considered the kinetic solubility limit under these conditions.
Visualizations
Caption: A logical workflow to diagnose and resolve compound precipitation issues.
Caption: Factors influencing the precipitation of small molecules in culture media.
References
Adjusting LY456236 dosage to minimize side effects
Important Note: There is limited publicly available information regarding the specific side effects and dosage adjustments for the investigational compound LY456236. The following troubleshooting guides and FAQs have been developed based on the known mechanisms of action of this compound as a metabotropic glutamate receptor 1 (mGluR1) antagonist and an epidermal growth factor receptor (EGFR) inhibitor. The potential side effects and mitigation strategies are inferred from the established profiles of these drug classes. Researchers should always perform careful dose-escalation studies to determine the optimal dose and manage any observed side effects in their specific experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the potential side effects of this compound based on its mechanism of action?
A1: Based on its dual antagonism of mGluR1 and EGFR, this compound may exhibit a side effect profile that includes common toxicities associated with both classes of inhibitors.
-
From EGFR Inhibition: The most commonly reported side effects for EGFR inhibitors are dermatological, including acneiform rash, dry skin (xerosis), and itching (pruritus).[1][2][3] Diarrhea and mucositis are also frequent.[1]
-
From mGluR1 Antagonism: Preclinical studies with mGluR1 antagonists in animal models have suggested potential central nervous system (CNS) effects, such as decreased locomotor activity and potential impacts on learning and memory.[4][5] Anxiolytic-like effects have also been observed.[4]
Q2: How can I proactively monitor for these potential side effects in my animal studies?
A2: Regular and systematic monitoring is crucial. For dermatological side effects, this includes daily visual inspection of the skin and fur, noting any redness, pustules, or hair loss. For gastrointestinal issues, monitor for changes in stool consistency and animal weight. For potential CNS effects, behavioral assessments such as open field tests for locomotor activity or specific cognitive tests relevant to your research question can be implemented.
Q3: Is there a known correlation between the dose of this compound and the severity of side effects?
A3: While specific data for this compound is unavailable, for the EGFR inhibitor class, the incidence and severity of skin rash are often dose-dependent.[3] It is therefore critical to perform a dose-ranging study to establish the maximum tolerated dose (MTD) and to characterize the dose-response relationship for both efficacy and toxicity in your model.
Q4: What is the first step I should take if I observe significant side effects?
A4: If significant side effects are observed, the first step is to document the findings thoroughly. Depending on the severity, a dose reduction or temporary discontinuation of the compound may be warranted. It is advisable to have a predefined scoring system for side effects to guide these decisions. If the side effects are severe or life-threatening, the experiment should be terminated, and a veterinary professional should be consulted.
Troubleshooting Guides
Managing Dermatological Side Effects (e.g., Skin Rash)
| Observed Issue | Potential Cause | Suggested Action |
| Mild to moderate skin rash (redness, few pustules) | EGFR inhibition altering keratinocyte proliferation and differentiation.[3] | - Continue dosing and monitor closely. - Ensure clean bedding and housing to prevent secondary infections. - Consider topical emollients if skin appears dry, after consulting with a veterinarian. |
| Severe skin rash (widespread pustules, ulceration) | High dose or high sensitivity to EGFR inhibition. | - Immediately reduce the dose by a predetermined decrement (e.g., 25-50%). - If the condition does not improve, consider discontinuing treatment. - Consult with a veterinarian for potential supportive care. |
Managing Gastrointestinal Side Effects (e.g., Diarrhea)
| Observed Issue | Potential Cause | Suggested Action |
| Mild diarrhea, minimal weight loss (<5%) | EGFR inhibition affecting gastrointestinal epithelial cells.[3] | - Ensure ad libitum access to hydration. - Monitor weight daily. - Consider providing a more easily digestible diet. |
| Severe diarrhea, significant weight loss (>10%) | High dose leading to severe gastrointestinal toxicity. | - Discontinue treatment immediately. - Provide supportive care, including hydration and nutritional support. - Re-evaluate the experimental dosage; a lower starting dose may be necessary. |
Quantitative Data Summary
The following table summarizes the incidence of common adverse events observed with the class of EGFR tyrosine kinase inhibitors in human clinical trials. This data is provided as a reference for the potential side effect profile and is not specific to this compound.
Table 1: Incidence of Common All-Grade Adverse Events with EGFR-TKIs
| Adverse Event | Pooled Incidence (%) |
| Diarrhea | 53.7%[1] |
| Rash | 48.6%[1] |
| Mucositis | 46.5%[1] |
| Alanine Aminotransferase (ALT) Increased | 38.9%[1] |
| Skin Reaction | 35.2%[1] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Rodents
-
Objective: To determine the maximum tolerated dose (MTD) and to characterize the dose-response for any observable side effects.
-
Animal Model: Select the appropriate rodent species and strain for your research.
-
Grouping: Assign animals to several dose groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg). The number of animals per group should be statistically justified.
-
Compound Preparation: Prepare this compound in a suitable vehicle. Note that for some compounds, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is a common starting point for in vivo studies.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection) daily for a predefined period (e.g., 14 days).
-
Monitoring:
-
Daily: Record body weight, observe general appearance, and check for signs of skin toxicity, changes in stool consistency, and altered behavior.
-
Weekly: Perform a more detailed clinical examination. Consider collecting blood samples for basic hematology and clinical chemistry at the end of the study.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause greater than 10-15% body weight loss or other signs of severe distress.
-
Data Analysis: Analyze the dose-response relationship for any observed side effects.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for dose adjustment and MTD determination.
Caption: Troubleshooting decision tree for managing skin rash.
References
- 1. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of mGlu1 and mGlu5 receptor antagonists on negatively reinforced learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to LY456236 in cancer cells
Technical Support Center: LY456236
This technical support guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to this compound, a selective inhibitor of the Chimeric Oncoprotein Kinase (COK).
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments with this compound.
Question 1: My COK-positive cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased proliferation at previously effective concentrations). How can I begin to investigate this?
Answer:
A common first step is to confirm the resistance phenotype and then screen for the most prevalent mechanisms of acquired resistance: secondary mutations in the target kinase and activation of bypass signaling pathways.
Experimental Workflow:
-
Confirm Resistance: Re-evaluate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line compared to the parental, sensitive cell line. A significant shift (e.g., >5-fold) in the IC50 value confirms resistance.
-
Sequence the COK Kinase Domain: Extract genomic DNA or RNA from both sensitive and resistant cell populations. Perform Sanger sequencing or Next-Generation Sequencing (NGS) to identify potential point mutations in the COK kinase domain, which may prevent this compound binding.
-
Assess Bypass Pathway Activation: Use Western blotting to probe for the phosphorylation (activation) of key nodes in common bypass pathways, such as MET, EGFR, and FGFR. Increased phosphorylation of these receptor tyrosine kinases (RTKs) or their downstream effectors (like AKT, ERK) in the resistant cells, independent of COK activity, suggests bypass signaling.
Below is a logical workflow for investigating the cause of resistance.
Question 2: We've identified a gatekeeper mutation (T315A) in the COK kinase domain. How do we confirm this mutation is responsible for resistance?
Answer:
To functionally validate that the T315A mutation drives resistance, you can perform a site-directed mutagenesis experiment.
Experimental Protocol: Site-Directed Mutagenesis and Validation
-
Vector Preparation: Obtain a plasmid vector expressing the wild-type (WT) COK gene.
-
Mutagenesis: Use a site-directed mutagenesis kit to introduce the specific T315A point mutation into the COK expression vector.
-
Transfection: Transfect a COK-negative cell line (or a sensitive cell line where endogenous COK has been knocked out) with three constructs:
-
Empty vector (control)
-
Vector expressing WT-COK
-
Vector expressing T315A-mutant COK
-
-
Drug Sensitivity Assay: After confirming protein expression, treat the transfected cells with a dose range of this compound.
-
Analysis: Perform a cell viability assay (e.g., CellTiter-Glo®). The cells expressing T315A-mutant COK are expected to show significantly less sensitivity to this compound compared to the cells expressing WT-COK, confirming the mutation's role in resistance.
Question 3: Our sequencing results for the COK gene were negative, but Western blot analysis shows a significant increase in MET phosphorylation in our resistant line. What is the recommended next step?
Answer:
This result strongly suggests that MET signaling is acting as a bypass pathway. The next step is to test whether inhibiting both COK and MET can restore sensitivity to treatment.
Experimental Protocol: Combination Therapy Assay
-
Reagents: You will need this compound and a selective MET inhibitor (e.g., Crizotinib, Capmatinib).
-
Experimental Design: Set up a dose-response matrix using your resistant cell line. Treat cells with:
-
This compound alone (multiple concentrations)
-
MET inhibitor alone (multiple concentrations)
-
Combinations of both drugs at various concentrations.
-
-
Cell Viability Assay: After a 72-hour incubation period, measure cell viability.
-
Synergy Analysis: Use a synergy prediction model (e.g., Bliss independence or Loewe additivity) to determine if the combination effect is synergistic, additive, or antagonistic. A strong synergistic effect indicates that dual inhibition is effective in overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: Based on preclinical models, the two most common mechanisms are:
-
Secondary Point Mutations: Mutations in the COK kinase domain that interfere with the binding of this compound. The "gatekeeper" T315A mutation is a frequently observed example.
-
Bypass Pathway Activation: Upregulation of parallel signaling pathways that provide alternative survival signals to the cancer cell, thereby circumventing the block on COK. Amplification or hyperactivation of the MET receptor tyrosine kinase is a key example.
The diagram below illustrates these two primary resistance mechanisms.
Q2: How does the IC50 value of this compound typically change in resistant cells?
A2: The fold-change in IC50 is dependent on the specific resistance mechanism. Below is a table summarizing typical data from preclinical cell line models.
| Cell Line Model | COK Status | Resistance Mechanism | This compound IC50 (nM) | Fold Change |
| MICC-Parental | WT | - (Sensitive) | 15 | - |
| MICC-R1 | T315A Mutation | On-Target Mutation | 450 | 30x |
| MICC-R2 | WT | MET Amplification | 210 | 14x |
Q3: Is combination therapy effective in overcoming resistance driven by MET amplification?
A3: Yes, co-targeting COK and MET has shown strong synergistic effects in cell lines with acquired MET-driven resistance.
| Treatment | MICC-R2 (MET Amplified) Cell Viability (% of Control) |
| Control (DMSO) | 100% |
| This compound (50 nM) | 85% |
| MET Inhibitor (20 nM) | 70% |
| This compound (50 nM) + MET Inhibitor (20 nM) | 15% |
This data indicates a synergistic interaction, where the combination is significantly more effective than either agent alone.
Technical Support Center: Refining Experimental Design for LY456236 Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving LY456236. The following question-and-answer format directly addresses specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target and mechanism of action of this compound?
This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). It functions by binding to the mGluR1 and preventing its activation by the endogenous ligand, glutamate. This inhibition blocks the downstream signaling cascade initiated by the receptor.
Q2: What is the reported potency of this compound?
This compound exhibits significant potency and selectivity for the mGluR1 receptor. The half-maximal inhibitory concentration (IC50) for mGluR1 is 143 nM, while it is greater than 10 µM for the closely related mGluR5 receptor, indicating high selectivity. In vivo studies have demonstrated its efficacy in reducing hyperalgesic behavior with a median effective dose (ED50) of 28 mg/kg in mice and 16.3 mg/kg in rats.
Q3: How should I prepare and store stock solutions of this compound?
For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). To ensure complete dissolution, gentle warming and vortexing may be applied. It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For in vivo studies, the appropriate vehicle and administration route should be determined based on the specific experimental model and objectives.
Troubleshooting Guides
Inconsistent or Unexpected Experimental Results
Q: My experimental results with this compound are variable or not what I expected based on its reported activity. What could be the cause?
A: Inconsistent results can arise from several factors. Here are some troubleshooting steps to consider:
-
Compound Integrity: Verify the purity and integrity of your this compound compound. Degradation can occur with improper storage or handling.
-
Cell Line Specificity: The expression levels of mGluR1 can vary significantly between different cell lines. Confirm the expression of mGluR1 in your chosen cell line using techniques like qPCR or western blotting.
-
Off-Target Effects: While this compound is reported to be selective for mGluR1, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. There has been a conflicting report suggesting activity at the 5-HT1D receptor. To investigate this, consider including a counterscreen against the 5-HT1D receptor or using a structurally different mGluR1 antagonist as a control.
-
Experimental Conditions: Ensure that all experimental parameters, such as cell density, incubation times, and reagent concentrations, are consistent across experiments.
Solubility Issues in Aqueous Media
Q: I am observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A: Poor aqueous solubility is a common issue with small molecule inhibitors. Consider the following strategies:
-
Optimize Solvent Concentration: While preparing working dilutions from your DMSO stock, ensure the final DMSO concentration remains as low as possible (ideally ≤ 0.1%) in the aqueous medium.
-
Use of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Pluronic F-127, can aid in solubilization.
-
Pre-warming Medium: Warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication of the diluted compound in the final medium can help to dissolve any small precipitates.
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value |
| IC50 (mGluR1) | Recombinant cells | 143 nM |
| IC50 (mGluR5) | Recombinant cells | > 10 µM |
| ED50 (Hyperalgesia) | Mouse | 28 mg/kg |
| ED50 (Hyperalgesia) | Rat | 16.3 mg/kg |
Experimental Protocols
Calcium Mobilization Assay for mGluR1 Antagonism
This protocol is designed to measure the ability of this compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR1.
-
Cell Seeding: Plate cells stably expressing mGluR1 in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (prepared in assay buffer) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation: Add a known mGluR1 agonist (e.g., L-quisqualate) at a concentration that elicits a submaximal response (EC80) to all wells, including those with this compound.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot for Downstream Signaling (ERK Phosphorylation)
This protocol assesses the effect of this compound on the phosphorylation of Extracellular signal-regulated kinase (ERK), a downstream target of mGluR1 signaling.
-
Cell Treatment: Plate cells expressing mGluR1 and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with different concentrations of this compound for 1-2 hours. Stimulate the cells with an mGluR1 agonist for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the effect of this compound on ERK phosphorylation.
Mandatory Visualization
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Issues with LY456236 batch-to-batch variability
Welcome to the technical support center for LY456236. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound, a selective mGluR1 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1] It functions by inhibiting the agonist-induced phosphoinositide hydrolysis, a key signaling pathway for mGluR1.[1] Its selectivity for mGluR1 over mGluR5 is significant, with IC50 values of approximately 143 nM for mGluR1 and >10 µM for mGluR5.
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors. These include minor differences in the synthetic process leading to variations in purity and the impurity profile. The physical properties of the solid compound, such as crystallinity and hydration state, can also differ between batches. For this compound, it has been noted that the degree of hydration can vary, affecting the batch-specific molecular weight.
Q3: How can I ensure I am preparing my this compound stock solutions correctly?
A3: Due to potential variations in hydration between batches, it is crucial to refer to the batch-specific molecular weight provided on the Certificate of Analysis (CofA) when calculating the amount of solvent needed to achieve a desired molar concentration. This compound is soluble in DMSO at concentrations up to 50 mM, often requiring warming.[1] It is sparingly soluble in ethanol.[2] Always use a calibrated balance and high-purity solvents.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound as a solid under desiccating conditions at +4°C for up to 12 months.[1] For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in my in vitro assays.
-
Question: We are observing significant variability in the IC50 of this compound against mGluR1 in our phosphoinositide hydrolysis assays across different experiments using what we believe to be the same experimental conditions. What could be the cause?
-
Answer: Inconsistent IC50 values are a common problem that can arise from several sources related to batch-to-batch variability. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Stock Solution Concentration: As the hydration state of this compound can vary between batches, using a generalized molecular weight for calculations can lead to inaccuracies in stock solution concentration.
-
Action: Always use the batch-specific molecular weight from the Certificate of Analysis (CofA) for the specific lot you are using to prepare your stock solutions.
-
-
Assess Compound Purity: The purity of the compound can directly impact its potency. While most suppliers provide high-purity compounds (>98% or >99%), even small differences in the impurity profile could potentially affect biological activity.
-
Action: Review the CofA for the purity of each batch. If you suspect an issue, consider performing your own analytical chemistry (e.g., HPLC-MS) to confirm purity and identity.
-
-
Standardize Experimental Protocol: Ensure all experimental parameters are consistent. This includes cell passage number, agonist concentration, incubation times, and the specific reagents used.
-
Solubility Issues: Poor solubility can lead to an overestimation of the IC50 value.
-
Action: When preparing working solutions, ensure the final concentration of DMSO is consistent and does not exceed the tolerance of your assay system. Visually inspect for any precipitation.
-
-
Issue 2: Difficulty in dissolving this compound to prepare a high-concentration stock solution.
-
Question: I am having trouble dissolving this compound in DMSO to make a 50 mM stock solution as suggested by the supplier. What should I do?
-
Answer: Solubility can sometimes be challenging. Here are some tips:
-
Warming: As indicated by some suppliers, gentle warming can aid in the dissolution of this compound in DMSO.[1]
-
Action: Warm the solution in a water bath at 37°C for a short period. Avoid excessive heat, which could degrade the compound.
-
-
Vortexing/Sonication: Vigorous vortexing or brief sonication can also help to break up any clumps and facilitate dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water content in the DMSO can reduce the solubility of many organic compounds.
-
Data Presentation
Table 1: Reported Potency of this compound
| Receptor | Assay Type | Reported IC50 | Reference |
| mGluR1 | Phosphoinositide Hydrolysis | 140 nM | [1][2] |
| mGluR1 | Phosphoinositide Hydrolysis | 143 nM | |
| mGluR5 | Phosphoinositide Hydrolysis | > 10 µM |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C16H15N3O2 • HCl | [2] |
| Molecular Weight | 317.8 g/mol (may vary with hydration) | [2] |
| Purity | ≥98% or >99% (batch-specific) | [1] |
| Solubility (DMSO) | Up to 50 mM (with warming) | [1] |
| Solubility (Ethanol) | Slightly soluble (0.1-1 mg/ml) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine Batch-Specific Molecular Weight: Obtain the batch-specific molecular weight from the Certificate of Analysis provided by the supplier.
-
Weighing: Accurately weigh a precise amount of this compound hydrochloride powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, warm the solution briefly at 37°C and/or sonicate until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: In Vitro Phosphoinositide Hydrolysis Assay for mGluR1 Activity
-
Cell Culture: Culture cells expressing recombinant mGluR1 (e.g., CHO or HEK293 cells) to an appropriate confluency.
-
Cell Plating: Plate the cells in a suitable multi-well plate and allow them to adhere overnight.
-
Labeling: Label the cells with myo-[3H]inositol in inositol-free medium for 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in assay buffer containing LiCl. Pre-incubate the cells with the antagonist dilutions for a specified period (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with a specific mGluR1 agonist (e.g., quisqualate) at a concentration that elicits a submaximal response (e.g., EC80) for a defined time (e.g., 60 minutes).
-
Lysis and Extraction: Terminate the reaction by adding a suitable lysis buffer (e.g., ice-cold formic acid).
-
Separation of Inositol Phosphates: Separate the accumulated [3H]inositol phosphates from free [3H]inositol using anion-exchange chromatography.
-
Quantification: Quantify the radioactivity of the inositol phosphate fraction using liquid scintillation counting.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of mGluR1 and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
Technical Support Center: Enhancing the Bioavailability of LY456236
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation and enhancement of the bioavailability of the investigational compound LY456236.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of a compound like this compound?
A1: The oral bioavailability of a drug candidate is influenced by several factors. Key among them are poor aqueous solubility, which limits the drug's dissolution in the gastrointestinal fluids, and low intestinal permeability, which hinders its ability to cross the gut wall and enter systemic circulation.[1][2] Other significant factors include first-pass metabolism, where the drug is metabolized in the gut wall or liver before reaching systemic circulation, and efflux by transporters like P-glycoprotein, which actively pump the drug back into the intestinal lumen.[3]
Q2: My initial in vivo studies with this compound show low and variable exposure. What are the first troubleshooting steps?
A2: When faced with low and variable bioavailability in preclinical studies, a systematic approach is crucial.[3] First, thoroughly characterize the physicochemical properties of this compound, including its solubility, lipophilicity (LogP), and solid-state characteristics (crystalline vs. amorphous).[3] Next, classify this compound according to the Biopharmaceutics Classification System (BCS) to identify the primary bottleneck as either low solubility or low permeability.[3] Concurrently, performing in vitro dissolution and permeability assays can provide valuable initial insights.[3]
Q3: How can I determine if poor solubility or poor permeability is the main issue for this compound?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[4] Most poorly soluble drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3] To classify your compound, you will need to perform equilibrium solubility studies across a pH range of 1.2 to 6.8 and conduct permeability assays, such as Caco-2 cell monolayer assays.[5]
Q4: What are some common formulation strategies to enhance the bioavailability of a poorly soluble compound (BCS Class II)?
A4: For BCS Class II compounds, where dissolution is the rate-limiting step, the primary goal is to improve the drug's solubility and dissolution rate.[3] Common strategies include:
-
Particle size reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[4][6]
-
Amorphous solid dispersions (ASDs): Dispersing the drug in a polymer matrix in its amorphous, higher-energy state can significantly improve solubility and dissolution.[2][7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility of hydrophobic drugs and facilitate their absorption through lymphatic pathways.[7][8]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[9][10]
Q5: If this compound is a BCS Class IV compound (low solubility and low permeability), what approaches can be taken?
A5: BCS Class IV drugs present the most significant challenge, as both solubility and permeability need to be addressed.[4] A combination of strategies is often necessary. For instance, an amorphous solid dispersion could be formulated to improve solubility, and a permeation enhancer could be included to improve intestinal absorption. Nanoparticle-based drug delivery systems can also be beneficial as they can increase the surface area for dissolution and may offer alternative absorption pathways.[7][11]
Troubleshooting Guides
Issue 1: Inconsistent Dissolution Profile of this compound Formulation
| Potential Cause | Troubleshooting Steps |
| Polymorphism | Characterize the solid-state properties of this compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and control the crystalline form. |
| Excipient Incompatibility | Conduct compatibility studies with commonly used pharmaceutical excipients to ensure they do not negatively impact the dissolution or stability of this compound. |
| Inadequate Formulation | If using a solid dispersion, evaluate the drug-to-polymer ratio and the choice of polymer.[2] For lipid-based systems, optimize the ratio of oil, surfactant, and cosurfactant.[8] |
| Agglomeration of Nanoparticles | For nanoparticle formulations, ensure the use of appropriate stabilizers (surfactants or polymers) to prevent particle agglomeration, which can reduce the effective surface area.[4] |
Issue 2: High in vitro Permeability but Low in vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| First-Pass Metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of this compound.[12][13] If metabolism is high, consider strategies like co-administration with a metabolic inhibitor (in research settings) or chemical modification to create a more stable prodrug.[6] |
| Efflux Transporter Activity | Use in vitro models with cells overexpressing efflux transporters like P-glycoprotein (P-gp) to determine if this compound is a substrate.[3] If so, co-administration with a P-gp inhibitor may be explored in preclinical models. |
| Poor in vivo Dissolution | The in vitro dissolution method may not be representative of the in vivo environment. Use biorelevant dissolution media that mimic the composition of gastric and intestinal fluids. |
| Gut Wall Metabolism | Investigate the metabolic activity of intestinal S9 fractions or Caco-2 cells to assess the contribution of gut wall metabolism to the first-pass effect.[14] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8.
-
Drug Addition: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Place the vials in a shaker bath at 37°C for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sampling and Filtration: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove undissolved solids.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
pH Measurement: Measure the pH of the solution at the end of the experiment.[5]
Protocol 2: In Vitro Permeability Assessment (Caco-2 Cell Monolayer Assay)
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) until they form a confluent monolayer.
-
Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Experiment:
-
Add a solution of this compound to the apical (donor) side of the monolayer.
-
At predetermined time points, take samples from the basolateral (receiver) side.
-
To assess active transport, also perform the experiment in the basolateral-to-apical direction.
-
-
Sample Analysis: Quantify the concentration of this compound in the receiver compartment using a sensitive analytical method like LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).[5]
Protocol 3: In Vitro Metabolic Stability Assessment (Liver Microsomes)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or relevant preclinical species), a NADPH-regenerating system, and a buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add this compound to the pre-incubated mixture to start the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time to determine the half-life and intrinsic clearance.[12][15]
Visualizations
Caption: Biopharmaceutics Classification System (BCS).
References
- 1. omicsonline.org [omicsonline.org]
- 2. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Use of In Vitro Metabolism Techniques in the Planning and Interpretation of Drug Safety Studies | Semantic Scholar [semanticscholar.org]
- 14. In vitro methods to study intestinal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Validation & Comparative
Comparative Analysis of LY456236 as a Metabotropic Glutamate Receptor 1 (mGluR1) Antagonist
This guide provides a detailed comparison of LY456236 with other selective antagonists for the metabotropic glutamate receptor 1 (mGluR1). The performance of these compounds is evaluated based on their potency, selectivity, and mechanism of action, supported by experimental data from peer-reviewed studies. Detailed protocols for key validation assays are provided to enable researchers to replicate and verify these findings.
Introduction to mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Its activation initiates a signaling cascade through Gq/11 proteins, leading to the activation of phospholipase C (PLC), which subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, including chronic pain, anxiety, and epilepsy, making selective mGluR1 antagonists valuable tools for research and potential therapeutic agents.[1][4][5]
This compound is a selective mGluR1 receptor antagonist used in research to investigate the physiological roles of this receptor.[4] This guide compares its activity to other notable mGluR1 antagonists to provide a comprehensive overview for researchers selecting a suitable compound for their studies.
Comparative Potency and Selectivity of mGluR1 Antagonists
The efficacy of an antagonist is determined by its potency (typically measured as IC50, the concentration required to inhibit 50% of the agonist response) and its selectivity for the target receptor over other related receptors, such as mGluR5. The following table summarizes key data for this compound and several alternative mGluR1 antagonists.
| Compound | Type | mGluR1 IC50 | mGluR5 IC50 | Selectivity (mGluR5/mGluR1) | Reference |
| This compound | Selective Antagonist | 143 nM | > 10,000 nM | ~70x | |
| JNJ16259685 | Selective Antagonist | 19 nM | - | - | [6] |
| A-841720 | Selective Antagonist | 10.7 nM (human) | - | - | [7] |
| FPTQ | Potent Antagonist | 6 nM (human) | - | - | [6] |
| BAY36-7620 | Selective Antagonist | 160 nM | - | - | [8] |
| CPCCOEt | Non-competitive Antagonist | 6,500 nM | > 100,000 nM | ~15x | [8] |
| LY367385 | Selective Antagonist | 8,800 nM | > 100,000 nM | ~11x | [6] |
Visualization of mGluR1 Signaling and Antagonism
To understand the mechanism of action, it is essential to visualize the signaling pathway that mGluR1 antagonists inhibit.
References
- 1. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, this compound, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LY456236 and Other mGluR1 Antagonists for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate receptor 1 (mGluR1) antagonist, LY456236, with other notable mGluR1 antagonists. This document summarizes key in vitro and in vivo experimental data to inform compound selection in preclinical studies.
Introduction to mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Antagonists of mGluR1 are being investigated for their therapeutic potential in conditions such as pain, anxiety, and neurodegenerative diseases. This guide focuses on this compound and compares its performance against other well-characterized mGluR1 antagonists, including JNJ16259685, A-841720, BAY36-7620, and CPCCOEt.
In Vitro Profile: Potency and Selectivity
The in vitro activity of mGluR1 antagonists is primarily determined by their potency (IC50 or Ki values) at the target receptor and their selectivity against other related receptors, particularly other mGluR subtypes.
| Compound | mGluR1 IC50 (nM) | mGluR1 Ki (nM) | Selectivity Profile |
| This compound | 96 - 140[1] | - | Data on selectivity against other mGluR subtypes is limited in the public domain. |
| JNJ16259685 | 1.21 (human), 3.24 (rat)[2] | 0.34[2] | >400-fold selective over mGluR5; no activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM.[2][3] |
| A-841720 | - | - | Selective for mGluR1. |
| BAY36-7620 | 160[4] | - | Selective for mGluR1; also acts as an inverse agonist.[4] |
| CPCCOEt | 6,500[5] | - | Selective for mGluR1; no activity at mGluR2, 4a, 5a, 7b, and 8a up to 100 µM.[5] |
In Vivo Performance: Efficacy in Preclinical Models
The therapeutic potential of mGluR1 antagonists is evaluated in various animal models of disease. This section compares the in vivo efficacy of this compound and its counterparts in models of pain and anxiety.
| Compound | Model | Species | Efficacious Dose Range | Observed Effects & Side Effects |
| This compound | Formalin-induced hyperalgesia | Mouse | - | Reduced hyperalgesia. |
| Spinal Nerve Ligation (SNL) | Rat | - | Completely reversed mechanical allodynia. | |
| Vogel Conflict Test (Anxiety) | Rat | 10 - 30 mg/kg | Anxiolytic-like effects. | |
| Conditioned Lick Suppression (Anxiety) | Rat | 10 - 30 mg/kg | Anxiolytic-like effects. | |
| Operant Responding | Rat | 30 mg/kg | Reduced responding for food reward. | |
| A-841720 | Formalin-induced pain | Rat | 1 and 10 mg/kg | Reduced pain behaviors. |
| CFA-induced tactile allodynia | Rat | 10 mg/kg | Reduced allodynia. | |
| Radial-maze task (Cognition) | Rat | 3 mg/kg | Reduced spontaneous alternations. | |
| Contextual-fear conditioning | Rat | 10 mg/kg | Reduced freezing behavior. | |
| JNJ16259685 | Central Receptor Occupancy | Rat | ED50 = 0.014 - 0.040 mg/kg (s.c.) | High potency in occupying central mGluR1 receptors.[2] |
| Locomotor Activity | Rodent | 30 mg/kg | Minimal effects on locomotor activity.[6] | |
| Rearing Behavior/Exploration | Rat/Mouse | 0.3 mg/kg (rat), 1 mg/kg (mouse) | Dramatically reduced.[6] |
Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is crucial for its development and determines its absorption, distribution, metabolism, and excretion (ADME). A comprehensive comparison of the pharmacokinetic parameters for these mGluR1 antagonists is presented below.
| Compound | Bioavailability (F%) | Half-life (t½) | Brain Penetration |
| This compound | - | - | - |
| JNJ16259685 | Systemically active[2][3] | - | Brain penetrant.[7] |
| A-841720 | - | - | - |
| BAY36-7620 | - | - | - |
| CPCCOEt | Lacks bioavailability and brain penetration.[5] | - | Poor.[5] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental procedures used to characterize these compounds, the following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for assessing in vivo efficacy.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 4. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of LY456236 Effects: A Comparative Guide to mGluR1 Antagonism in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective metabotropic glutamate receptor 1 (mGluR1) antagonist, LY456236, and other relevant mGluR1 inhibitors. The focus is on the cross-validation of their effects in various cancer cell lines, supported by experimental data from publicly available literature. While direct comparative studies on this compound across multiple cancer cell lines are limited, this guide synthesizes available data on its function and compares it with other well-characterized mGluR1 antagonists to provide a valuable resource for researchers in oncology and pharmacology.
Targeting the mGluR1 Signaling Pathway in Cancer
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that has been implicated in the progression of several cancers, including melanoma and breast cancer.[1][2] Upon activation by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling events can modulate pathways such as the MAPK/ERK pathway, ultimately influencing cell proliferation, migration, and survival.[1] The aberrant expression and activity of mGluR1 in tumor cells present a promising therapeutic target.
Comparative Analysis of mGluR1 Antagonists
While specific data on this compound's effects on cancer cell proliferation is not extensively available in the searched literature, its role as a selective mGluR1 antagonist allows for a comparative analysis with other compounds targeting the same receptor. The following table summarizes the effects of various mGluR1 antagonists on different cancer cell lines.
| Compound | Alternative Names | Target | Cell Line | Effect | IC50 Value |
| This compound | MPMQ hydrochloride | mGluR1 Antagonist | Not specified in cancer cell lines | Anticonvulsant and anti-nociceptive effects in animal models.[3] | Not available for cell proliferation |
| JNJ16259685 | mGluR1 Antagonist | SK-MEL-2 (Melanoma) | Decreased cell viability | 109 µM[4] | |
| SK-MEL-5 (Melanoma) | Decreased cell viability | 105 µM[4] | |||
| UACC930 (Melanoma, mGluR1-negative) | Partial inhibition of viability at high concentrations | Not applicable[4] | |||
| C8161 (Melanoma, mGluR1-positive) | Significantly inhibited cell viability | Not specified[4] | |||
| C81-61 (Melanoma, mGluR1-negative) | No effect on cell viability | Not applicable[4] | |||
| Hs683, A172, U87 (Glioma) | Decreased cell viability | Not specified[5][6] | |||
| BAY36-7620 | mGluR1 Antagonist | MCF10AT1 (Breast Cancer) | Negatively impacted proliferation | Not specified[1] | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited proliferation | Not specified[7] | |||
| HEK293 (expressing mGluR1a) | Inhibition of glutamate-induced IP production | 0.16 µM[3][8] | |||
| LY367385 | mGluR1 Antagonist | Melanoma cell lines | Blocks growth of mGluR1-expressing cells | Not specified[9] | |
| BT549 (Triple-Negative Breast Cancer) | Reduced ERK1/2 phosphorylation | Not specified[10] | |||
| Riluzole | Glutamate release inhibitor, functional mGluR1 antagonist | mGluR1-expressing melanoma cells | Reduces cell proliferation | Not specified[1] | |
| MCF7 (Breast Cancer, ER+) | Inhibited cell proliferation (20-40% at 25 µM) | Not specified[2] | |||
| MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibited cell proliferation | Not specified[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of compounds on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or other mGluR1 antagonists
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the mGluR1 antagonists in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Western Blotting for mGluR1 Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the mGluR1 signaling pathway.
Materials:
-
Cancer cell lines
-
This compound or other mGluR1 antagonists
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-mGluR1, anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the mGluR1 antagonist at the desired concentration and time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.
Visualizing the mGluR1 Signaling Pathway and Experimental Workflow
Caption: The mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cross-validating mGluR1 antagonist effects.
References
- 1. Metabotropic Glutamate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor 1 disrupts mammary acinar architecture and initiates malignant transformation of mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptor 1 acts as a Dependence Receptor Creating a Requirement for Glutamate to Sustain the Viability and Growth of Human Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Metabotropic Glutamate Receptor 1 Dependent Signaling in Glioma Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 10. Metabotropic Glutamate Receptor-1 Contributes to Progression in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
LY456236 Demonstrates Anticonvulsant Potential in Preclinical Epilepsy Models
For Immediate Release:
[City, State] – [Date] – The selective, noncompetitive metabotropic glutamate receptor 1 (mGlu1) antagonist, LY456236, has shown significant anticonvulsant activity in established animal models of epilepsy. These findings, primarily from a key study by Barton et al. (2003), suggest that targeting the mGlu1 receptor could be a viable therapeutic strategy for seizure control. This guide provides a detailed comparison of this compound's performance against a vehicle control (placebo) in these preclinical settings, offering valuable insights for researchers and drug development professionals in the field of epilepsy.
The data indicates that this compound is effective in both the maximal electroshock (MES) and the 6 Hz seizure models, which are widely used to assess the potential of investigational compounds to treat generalized tonic-clonic and partial seizures, respectively.[1][2][3]
Quantitative Analysis of Anticonvulsant Efficacy
The following tables summarize the quantitative data from the pivotal study, comparing the effective dose (ED50) and toxic dose (TD50) of this compound. The ED50 represents the dose at which the compound protected 50% of the animals from seizures, while the TD50 indicates the dose at which 50% of the animals exhibited signs of motor impairment. A higher protective index (PI = TD50/ED50) suggests a better safety and tolerability profile.
| Animal Model | Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI) |
| Maximal Electroshock (MES) | This compound | 11.8 | 32.0 | 2.7 |
| 6 Hz Seizure | This compound | 5.2 | 32.0 | 6.2 |
Data sourced from Barton et al., 2003.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Subjects: Male CF-1 mice were used.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses. A vehicle solution was administered to the control (placebo) group.
-
Seizure Induction: A 60 Hz alternating current of 50 mA was delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The primary endpoint was the presence or absence of a tonic hindlimb extensor seizure. Protection was defined as the absence of this tonic extension.
-
Data Analysis: The ED50, the dose protecting 50% of animals from the tonic seizure, was calculated using probit analysis.
Hz Seizure Model
The 6 Hz seizure model is considered a model of therapy-resistant partial seizures.
-
Animal Subjects: Male CF-1 mice were used.
-
Drug Administration: this compound was administered intraperitoneally (i.p.) at various doses. A vehicle solution was administered to the control (placebo) group.
-
Seizure Induction: A 6 Hz electrical stimulation of 32 mA was delivered for 3 seconds via corneal electrodes.
-
Endpoint: The endpoint was the observation of seizure activity, characterized by jaw and forelimb clonus, immobility, and Straub-tail. Protection was defined as the absence of these seizure behaviors.
-
Data Analysis: The ED50, the dose at which 50% of the animals were protected from the seizure, was determined using probit analysis.
Mechanism of Action: Targeting the mGlu1 Receptor
This compound exerts its anticonvulsant effects by acting as a noncompetitive antagonist of the mGlu1 receptor. In the context of epilepsy, hyperexcitability of glutamatergic pathways is a key pathological feature. The mGlu1 receptor, a Group I metabotropic glutamate receptor, is involved in modulating neuronal excitability and synaptic transmission.[4][5] By antagonizing this receptor, this compound can reduce excessive glutamate-mediated signaling, thereby dampening the neuronal hyperexcitability that leads to seizures.
Caption: Signaling pathway of mGlu1 receptor antagonism by this compound.
Experimental Workflow
The general workflow for evaluating the anticonvulsant properties of this compound in these preclinical models is outlined below.
Caption: Experimental workflow for preclinical anticonvulsant testing.
References
- 1. MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate receptors (mGluRs) in epileptogenesis: an update on abnormal mGluRs signaling and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group I mGluR-induced Epileptogenesis: Distinct and Overlapping Roles of mGluR1 and mGluR5 and Implications for Antiepileptic Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on LY456236's anticancer effects
An extensive search for published scientific literature detailing the anticancer effects of a compound designated as LY456236 has yielded no specific results. Queries for this identifier, including potential alternative names and its association with Eli Lilly's oncology pipeline, did not uncover any peer-reviewed studies, clinical trial data, or conference presentations that would provide the necessary information to fulfill the request for a detailed comparison guide.
The search results primarily consisted of press releases and news articles regarding other compounds in Eli Lilly's portfolio, general information about their clinical trial pipeline, and instances of pipeline adjustments where certain drug candidates were discontinued. There is no publicly available scientific data associated with "this compound" that describes its mechanism of action, anticancer efficacy, or the signaling pathways it may modulate.
Without access to published findings, it is not possible to provide a comparison with other alternatives, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways and experimental workflows as requested. The core requirements of data presentation, experimental protocols, and mandatory visualizations cannot be met in the absence of foundational research on this compound.
Therefore, the creation of a publishable comparison guide on the anticancer effects of this compound is not feasible at this time due to the lack of publicly accessible scientific information. Should research on this compound be published in the future, a comprehensive guide could then be developed.
Comparative Selectivity Profile of Metabotropic Glutamate Receptor Antagonists: JNJ-16259685, Mavoglurant, and Fenobam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the selectivity profiles of three prominent metabotropic glutamate receptor (mGluR) antagonists: JNJ-16259685, a potent mGluR1 antagonist, and mavoglurant and fenobam, both selective mGluR5 antagonists. The data presented herein has been compiled from publicly available literature and is intended to offer an objective comparison to aid in the selection of appropriate research tools and to inform drug development strategies.
Executive Summary
Metabotropic glutamate receptors play crucial modulatory roles in the central nervous system, making them attractive targets for the treatment of various neurological and psychiatric disorders. The development of selective antagonists is critical to dissect the physiological functions of individual mGluR subtypes and to minimize off-target effects in therapeutic applications. This guide focuses on the comparative selectivity of JNJ-16259685 for mGluR1, and mavoglurant and fenobam for mGluR5, presenting key quantitative data, detailed experimental protocols for the assays used to determine selectivity, and visual representations of relevant pathways and workflows.
Comparative Selectivity Data
The following table summarizes the in vitro potency and selectivity of JNJ-16259685, mavoglurant, and fenobam at their primary targets and key off-targets.
| Compound | Primary Target | Assay Type | Species | Potency (IC₅₀/Kᵢ) | Selectivity Highlights |
| JNJ-16259685 | mGluR1a | Ca²⁺ Mobilization | Rat | 3.24 ± 1.00 nM (IC₅₀)[1] | >400-fold selective over mGluR5.[2] |
| mGluR1a | Ca²⁺ Mobilization | Human | 1.21 ± 0.53 nM (IC₅₀)[1] | No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors up to 10 µM.[1] | |
| mGluR1a | [³H]R214127 Binding | Rat | 0.34 ± 0.20 nM (Kᵢ)[1] | ||
| Mavoglurant (AFQ056) | mGluR5a | PI Turnover | Human | 30 nM (IC₅₀)[3] | Highly selective over a panel of 238 CNS relevant receptors, transporters, and enzymes.[3] |
| mGluR5a | Ca²⁺ Mobilization | Human | 110 nM (IC₅₀) | ||
| mGluR5 | [³H]-methoxyPEPy Binding | Rat | 47 nM (IC₅₀) | ||
| Fenobam | mGluR5 | Ca²⁺ Mobilization | Human | 58 ± 2 nM (IC₅₀) | Inactive (<50% activity at 10 µM) in a broad Cerep screen, with the exception of the adenosine A₃ receptor (65% displacement at 10 µM).[4] |
| mGluR5 | [³H]Fenobam Binding | Rat | 54 ± 6 nM (Kᵈ) | No analgesic effect in mGluR5 knockout mice, indicating in vivo selectivity.[5] | |
| mGluR5 | [³H]Fenobam Binding | Human | 31 ± 4 nM (Kᵈ) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Figure 1. Simplified mGluR1/5 Gαq-coupled signaling pathway.
References
- 1. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of Behavioral Data for mGluR1 Antagonists: A Comparative Guide
This guide summarizes quantitative data from key behavioral paradigms, details the experimental protocols to facilitate replication, and provides visual diagrams of the underlying signaling pathways and experimental workflows.
Comparative Behavioral Data of mGluR1 Antagonists
The behavioral effects of mGluR1 antagonists have been investigated across several domains, primarily focusing on anxiety, addiction, and cognition. The data presented below is largely derived from studies on the selective mGluR1 antagonist JNJ16259685, which serves as a proxy for assessing the potential effects of LY456236.
| Behavioral Paradigm | Compound | Species | Key Findings |
| Anxiety | |||
| Lick Suppression Test | JNJ16259685 | Rat | Increased number of licks, suggesting anxiolytic-like effects. |
| MPEP (mGluR5 antagonist) | Rat | Increased number of licks, similar to JNJ16259685. | |
| Elevated Zero Maze | JNJ16259685 | Rat | No significant anxiolytic-like effects observed. |
| Addiction | |||
| Cocaine-Induced Conditioned Place Preference (CPP) | JNJ16259685 | Rat | Attenuated the acquisition of cocaine-induced CPP. |
| Cocaine-Seeking Behavior (Reinstatement) | JNJ16259685 | Rat | Attenuated context-induced reinstatement of cocaine-seeking. |
| Cocaine & Methamphetamine Self-Administration | JNJ16259685 | Squirrel Monkey | Significantly reduced drug-reinforced responding. |
| Cognition | |||
| Spatial Water Maze | JNJ16259685 | Rat | Impaired acquisition and retention of the spatial task. |
| Spatial Three-Choice Reward-Finding Test | 4-CPG | Rat | Blocked acquisition of correct performance. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key behavioral experiments cited in this guide.
Lick Suppression Test (Vogel Conflict Test)
This test is used to assess the anxiolytic potential of a compound.
-
Apparatus : A testing chamber with a grid floor and a drinking spout.
-
Procedure :
-
Rats are water-deprived for 48 hours prior to testing.
-
On the test day, animals are placed in the chamber and allowed to explore and find the drinking spout.
-
After the first lick, a mild electric shock is delivered through the grid floor for every 20 licks.
-
The total number of licks during a set period (e.g., 3 minutes) is recorded.
-
-
Drug Administration : The mGluR1 antagonist (e.g., JNJ16259685) or vehicle is administered intraperitoneally (IP) at a specified time before the test session.
-
Endpoint : An increase in the number of licks in the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.
Conditioned Place Preference (CPP)
This paradigm is used to measure the rewarding effects of a drug.
-
Apparatus : A two-chambered box with distinct visual and tactile cues in each chamber.
-
Procedure :
-
Pre-conditioning Phase : On day 1, rats are allowed to freely explore both chambers to determine any baseline preference.
-
Conditioning Phase (4-8 days) : Rats receive injections of the drug of abuse (e.g., cocaine) and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.
-
Test Phase : On the final day, rats are placed in the apparatus with free access to both chambers, and the time spent in each chamber is recorded.
-
-
Drug Administration : The mGluR1 antagonist (e.g., JNJ16259685) is administered prior to the cocaine injections during the conditioning phase to assess its effect on the acquisition of CPP.
-
Endpoint : A significant preference for the drug-paired chamber in the vehicle group and an attenuation of this preference in the mGluR1 antagonist-treated group.
Spatial Learning - Morris Water Maze
This task assesses spatial learning and memory.
-
Apparatus : A large circular pool filled with opaque water, with a hidden escape platform.
-
Procedure :
-
Acquisition Phase : Rats are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial : After the acquisition phase, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Drug Administration : The mGluR1 antagonist is administered before each training session to evaluate its effect on learning acquisition.
-
Endpoint : Increased escape latencies and less time spent in the target quadrant during the probe trial in the drug-treated group compared to the vehicle group indicate impaired spatial learning.
Visualizations
The following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for assessing a novel compound in a behavioral paradigm.
Benchmarking Neuroprotective Agents: A Comparative Analysis of Edaravone, Memantine, and Cerebrolysin
A comparative guide for researchers and drug development professionals.
Therefore, this guide provides a comparative analysis of three well-characterized neuroprotective agents with distinct mechanisms of action: Edaravone , an antioxidant; Memantine , an N-methyl-D-aspartate (NMDA) receptor antagonist; and Cerebrolysin , a mixture of neurotrophic peptides. This comparison aims to provide a valuable resource for researchers and drug development professionals in the field of neuroprotection.
Data Presentation: Quantitative Comparison of Neuroprotective Agents
The following tables summarize the quantitative performance of Edaravone, Memantine, and Cerebrolysin in various preclinical and clinical studies.
Table 1: Preclinical Performance in Animal Models of Neurological Disorders
| Agent | Animal Model | Disease Model | Key Performance Metric | Result |
| Edaravone | Rat | Middle Cerebral Artery Occlusion (MCAO) - Stroke | Reduction in Infarct Volume | Significant reduction in cortical damage when administered up to 180 minutes post-occlusion. |
| Mouse | MPTP-induced Parkinson's Disease | Protection of Dopaminergic Neurons | Prevents the reduction in tyrosine hydroxylase (TH) levels in the substantia nigra and basal ganglia. | |
| Memantine | Rat | NMDA-induced Excitotoxicity | Neuronal Survival | Increased neuronal survival and decreased mitochondrial damage. |
| Mouse | Alzheimer's Disease (Transgenic) | Cognitive Improvement | Improved performance in Morris water maze and Y-maze tasks. | |
| Cerebrolysin | Rat | MCAO - Stroke | Neurological Deficit Score Improvement | Significantly improved neurological and global function outcomes. |
| Rat | 6-OHDA-induced Parkinson's Disease | Behavioral Recovery | Ameliorated behavioral deficits in rotational tests. |
Table 2: Clinical Performance in Human Trials
| Agent | Clinical Trial | Disease | Key Performance Metric | Result |
| Edaravone | Phase III (MCI186-19) | Amyotrophic Lateral Sclerosis (ALS) | Change in ALSFRS-R Score | Slower decline in ALSFRS-R score in the Edaravone group compared to placebo. |
| Retrospective analysis (Japan) | Acute Ischemic Stroke | Functional Independence (mRS ≤ 2) | Higher rate of functional independence at discharge (32.3% vs 25.9%).[1][2] | |
| Memantine | Pooled analysis of 6 studies | Moderate to Severe Alzheimer's Disease | Change in Severe Impairment Battery (SIB) Score | Statistically significant benefit on SIB total score (p < 0.001).[3] |
| Pooled analysis of 14 studies | Moderate to Severe Alzheimer's Disease | Change in SIB Score | Small clinical benefit with a 3.11 point difference compared to placebo.[4] | |
| Cerebrolysin | CARS Study | Acute Ischemic Stroke | Action Research Arm Test (ARAT) Score on Day 90 | Large superiority compared to placebo (p < 0.0001).[5] |
| CASTA Study | Acute Ischemic Stroke | NIHSS Score on Day 90 | No overall effect in mild strokes, but a trend for benefit in more severely affected patients (NIHSS > 12).[6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.
1. Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
-
Objective: To mimic the effects of ischemic stroke in rodents to evaluate the efficacy of neuroprotective agents.
-
Procedure:
-
Anesthesia: The animal (typically a rat or mouse) is anesthetized.
-
Surgical Exposure: The common carotid artery, external carotid artery, and internal carotid artery are surgically exposed.
-
Occlusion: A filament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.
-
Reperfusion (optional): After a defined period of occlusion (e.g., 60-120 minutes), the filament is withdrawn to allow for blood flow to be restored.
-
Drug Administration: The neuroprotective agent or vehicle is administered at a specified time point before, during, or after the occlusion.
-
Outcome Assessment: At a predetermined time after the procedure (e.g., 24-72 hours), the animal is assessed for neurological deficits (e.g., using a neurological deficit score) and the brain is processed for histological analysis to measure the infarct volume.
-
2. MPTP/6-OHDA Models for Parkinson's Disease
-
Objective: To induce dopaminergic neurodegeneration characteristic of Parkinson's disease in rodents.
-
Procedure:
-
Neurotoxin Administration: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA) is administered systemically or via stereotaxic injection into the substantia nigra or striatum.
-
Drug Administration: The neuroprotective agent or vehicle is administered before, during, or after the neurotoxin administration.
-
Behavioral Assessment: Animals are subjected to behavioral tests to assess motor function, such as the rotarod test, open-field test, or apomorphine-induced rotation test.
-
Neurochemical and Histological Analysis: Brain tissue is analyzed to quantify the loss of dopaminergic neurons (e.g., through tyrosine hydroxylase immunohistochemistry) and levels of dopamine and its metabolites.
-
3. Transgenic Mouse Models for Alzheimer's Disease
-
Objective: To model the amyloid plaque and/or tau pathology of Alzheimer's disease.
-
Procedure:
-
Animal Model: Transgenic mice expressing human genes with mutations associated with familial Alzheimer's disease (e.g., APP, PSEN1, MAPT) are used.[8][9]
-
Drug Administration: The neuroprotective agent or vehicle is administered over a specified period.
-
Cognitive Assessment: Mice are subjected to cognitive tests such as the Morris water maze, Y-maze, or novel object recognition test to evaluate learning and memory.
-
Histopathological and Biochemical Analysis: Brain tissue is analyzed for amyloid plaque load, neurofibrillary tangles, and markers of neuroinflammation and synaptic integrity.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Memantine in preventing glutamate-induced excitotoxicity.
Caption: A generalized experimental workflow for preclinical evaluation of neuroprotective agents.
Caption: Mechanism of action of Edaravone as a free radical scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Effects of Early Edaravone Use in Acute Ischemic Stroke Patients Treated by Endovascular Reperfusion Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of memantine on cognition in patients with moderate to severe Alzheimer's disease: post-hoc analyses of ADAS-cog and SIB total and single-item scores from six randomized, double-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine for dementia. — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 5. ahajournals.org [ahajournals.org]
- 6. Efficacy and safety of Cerebrolysin treatment in early recovery after acute ischemic stroke: a randomized, placebo-controlled, double-blinded, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Characterization of a Novel Mouse Model of Alzheimer’s Disease—Amyloid Pathology and Unique β-Amyloid Oligomer Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transgenic Mouse Models of Alzheimer’s Disease: An Integrative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for LY456236
This document provides essential safety and logistical information for the proper disposal of the chemical compound LY456236. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.
This compound, with CAS number 145821-59-6, is not classified as a hazardous substance or mixture according to the provided safety data sheets[1][2]. However, it is imperative to follow standard laboratory procedures for chemical waste disposal to maintain a safe working environment.
Chemical and Physical Properties Summary
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Formula | C₂₀H₂₅NO₂S₂ · HCl |
| Molecular Weight | 412.01 g/mol |
| Appearance | Solid |
| Solubility | Not miscible or difficult to mix in water |
| Stability | Stable under normal conditions |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step-by-Step Disposal Procedure
Follow these steps for the proper disposal of this compound:
-
Assess the Waste: Determine if the this compound waste is in a solid or liquid form. If it is in a solution, identify the solvent.
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must have a secure cap or lid to prevent spills.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
While not classified as hazardous, it is good practice to dispose of it in a container designated for non-hazardous chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the concentration and solvent if it is in a solution.
-
Affix a "Hazardous Waste" label if required by your institution's policies for all chemical waste, regardless of classification[3].
-
-
Storage:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Keep the container closed except when adding waste[3].
-
-
Disposal Request:
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a waste disposal appointment[3].
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain [3].
Spill and First Aid Procedures
In the event of a spill or exposure, follow these guidelines:
-
Spill: For a dry spill, carefully sweep or scoop the material into a designated waste container. For a solution, absorb the spill with an inert material and place it in the waste container. Clean the affected area thoroughly.
-
Skin Contact: Immediately wash the affected area with soap and water[4].
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing[1].
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice[4].
-
Ingestion: Rinse your mouth with water. Seek immediate medical advice[4].
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling LY456236
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the compound LY456236 (CAS Number: 338736-46-2).
Chemical Identifier: this compound CAS Number: 338736-46-2 Chemical Name: 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride
Health Hazard Summary
This compound is classified as a hazardous chemical. Based on available Safety Data Sheets (SDS), it is considered an irritant to the skin, eyes, and respiratory system, and may be corrosive. Due to its classification as a research chemical, comprehensive toxicological data is limited, and it should be handled with care, assuming it is potent.
Quantitative Safety Data
Specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been formally established for this compound. In the absence of official limits, a conservative approach to minimize exposure is crucial. The following table summarizes the key safety information.
| Parameter | Value/Recommendation | Source |
| CAS Number | 338736-46-2 | Multiple Suppliers |
| Physical Form | Solid | Multiple Suppliers |
| Primary Hazards | Skin, eye, and respiratory irritant; potential corrosive | Santa Cruz Biotechnology SDS |
| Occupational Exposure Limits (OELs) | Not Established | General Assessment |
| Recommended Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | General Chemical Handling |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves are required. Given the compound's chemical structure (a heterocyclic amine), nitrile or neoprene gloves are recommended. It is crucial to double-glove, especially when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat or a chemical-resistant apron must be worn to protect against skin contact. For procedures with a higher risk of contamination, disposable coveralls are recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is required.
PPE Selection Workflow
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
